Product packaging for 5-Bromo-L-tryptophylglycine(Cat. No.:CAS No. 918957-45-6)

5-Bromo-L-tryptophylglycine

Cat. No.: B15210534
CAS No.: 918957-45-6
M. Wt: 340.17 g/mol
InChI Key: SIQCMCYGZGPDGX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-L-tryptophylglycine is a useful research compound. Its molecular formula is C13H14BrN3O3 and its molecular weight is 340.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrN3O3 B15210534 5-Bromo-L-tryptophylglycine CAS No. 918957-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918957-45-6

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

SIQCMCYGZGPDGX-JTQLQIEISA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 5-Bromo-L-tryptophylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-L-tryptophylglycine is a dipeptide composed of 5-bromo-L-tryptophan and glycine. The incorporation of a halogenated amino acid, specifically 5-bromo-L-tryptophan, into a peptide backbone can significantly influence its physicochemical properties and biological activity. Bromination can alter hydrophobicity, electronic properties, and conformational preferences, which in turn can affect receptor binding, membrane permeability, and metabolic stability. This technical guide outlines the predicted core physicochemical properties of this compound, provides detailed experimental protocols for their determination, and presents a conceptual framework for its synthesis and potential biological relevance.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 5-Bromo-L-tryptophan and L-tryptophylglycine, and provides estimated values for this compound. These estimations are based on the additive properties of the constituent residues and the known effects of bromination.

Property5-Bromo-L-tryptophanL-tryptophylglycineThis compound (Estimated)
Molecular Formula C₁₁H₁₁BrN₂O₂C₁₃H₁₅N₃O₃C₁₃H₁₄BrN₃O₃
Molecular Weight ( g/mol ) 283.12[1]261.28[2]340.18
Melting Point (°C) No data availableNo data availableExpected to be a high-melting solid, likely decomposing before melting.
logP (Octanol/Water Partition Coefficient) -0.1 (Computed)[1]-2.1 (Computed)[2]Estimated to be between -0.5 and -1.5, more lipophilic than L-tryptophylglycine due to the bromine atom.
pKa (Acid Dissociation Constant) No data availableNo data availableEstimated pKa (α-amino): ~7.5-8.5; Estimated pKa (carboxyl): ~3.0-4.0. The indole N-H is very weakly acidic.
Aqueous Solubility No data availableNo data availablePredicted to have low to moderate aqueous solubility, influenced by pH.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel dipeptide such as this compound.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. For many peptides, a sharp melting point is not observed; instead, they decompose over a range of temperatures.

Methodology (Capillary Method):

  • A small, dry sample of the dipeptide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting/decomposition temperature.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. Any visual changes, such as charring, should also be noted as an indication of decomposition.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is the maximum concentration that can be achieved at a given temperature. For peptides, solubility is highly dependent on pH and the ionic strength of the aqueous buffer.

Methodology (Shake-Flask Method):

  • An excess amount of the dipeptide is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.

  • The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the dipeptide in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

pKa Determination

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dipeptide, the pKa values of the N-terminal amino group and the C-terminal carboxyl group are key determinants of its charge state at different pH values.

Methodology (Potentiometric Titration):

  • A known amount of the dipeptide is dissolved in a specified volume of deionized water or a suitable electrolyte solution (e.g., 0.1 M KCl).

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

  • The solution is then back-titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH at regular volume increments of the titrant.

  • A titration curve (pH versus volume of titrant) is plotted. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

logP (Octanol/Water Partition Coefficient) Determination

Principle: The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the un-ionized compound in the octanol and aqueous phases at equilibrium.

Methodology (Shake-Flask Method with HPLC Analysis):

  • A solution of the dipeptide is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at a pH where the dipeptide is predominantly in its neutral form, if possible).

  • The mixture is shaken vigorously to allow for partitioning of the dipeptide between the two phases and then allowed to stand until the phases have completely separated.

  • Aliquots are carefully taken from both the n-octanol and the aqueous layers.

  • The concentration of the dipeptide in each phase is determined by a validated analytical method, typically reverse-phase HPLC with UV detection.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the chemical synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_properties Physicochemical Properties A 5-Bromo-L-tryptophan (N-protected) C Peptide Coupling (e.g., DCC/HOBt) A->C B Glycine (C-protected) B->C D Protected Dipeptide C->D E Deprotection D->E F Crude 5-Bromo-L- tryptophylglycine E->F G Purification (e.g., RP-HPLC) F->G H Pure Dipeptide G->H I Structural Confirmation (MS, NMR) H->I J Physicochemical Characterization H->J K Melting Point J->K L Solubility J->L M pKa J->M N logP J->N G Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH BromoTryptophan 5-Bromo-L-tryptophan (from dipeptide hydrolysis) BromoTryptophan->TPH Potential Interaction HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-Hydroxytryptamine) AADC->Serotonin

References

5-Bromo-L-tryptophylglycine: A Technical Guide to Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted structure and conformational properties of 5-Bromo-L-tryptophylglycine, a halogenated dipeptide of interest in biochemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of peptide chemistry, data from analogous compounds, and theoretical considerations to offer a detailed projection of its synthesis, structural characteristics, and conformational dynamics. This guide is intended to serve as a foundational resource for researchers planning to synthesize, analyze, or incorporate this compound into larger molecular frameworks.

Introduction

Tryptophan and its derivatives are fundamental components in a vast array of biological processes. The incorporation of halogen atoms, such as bromine, into the indole ring of tryptophan can significantly modulate its electronic properties, hydrophobicity, and potential for intermolecular interactions. These modifications can, in turn, influence the biological activity of peptides containing such residues. This compound, the dipeptide formed from 5-bromo-L-tryptophan and glycine, represents a simple yet intriguing model for studying the impact of halogenation on peptide structure and function. This guide outlines the predicted molecular structure, potential synthetic routes, and likely conformational preferences of this dipeptide.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its constituent amino acids, 5-Bromo-L-tryptophan and glycine.

Predicted Physicochemical Properties

Quantitative data for the constituent amino acid, 5-Bromo-L-tryptophan, is summarized below. These values provide a baseline for predicting the properties of the dipeptide.

PropertyValue (for 5-Bromo-L-tryptophan)Data Source
Molecular Formula C11H11BrN2O2PubChem
Molecular Weight 283.12 g/mol PubChem
CAS Number 25197-99-3AChemBlock
IUPAC Name (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acidPubChem
SMILES N--INVALID-LINK--C(=O)OAChemBlock

Note: The properties of the dipeptide this compound would be an amalgamation of these and the properties of glycine, with a molecular weight of approximately 340.15 g/mol and a molecular formula of C13H14BrN3O3.

Proposed Synthesis Methodology

General Peptide Coupling Strategy

The synthesis would involve the coupling of N-terminally protected 5-Bromo-L-tryptophan with C-terminally protected glycine, followed by deprotection.

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection N-protection N-terminal Protection of 5-Br-Trp (e.g., Boc, Fmoc) Activation Carboxyl Activation of N-protected 5-Br-Trp N-protection->Activation C-protection C-terminal Protection of Glycine (e.g., Methyl ester) Coupling Peptide Bond Formation with C-protected Glycine C-protection->Coupling Activation->Coupling N-deprotection Removal of N-terminal Protecting Group Coupling->N-deprotection C-deprotection Removal of C-terminal Protecting Group N-deprotection->C-deprotection End C-deprotection->End Start Start->N-protection Start->C-protection

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Protection of Reactants:

    • Protect the amino group of 5-Bromo-L-tryptophan with a suitable protecting group such as Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride).

    • Protect the carboxyl group of glycine, for instance, as a methyl or ethyl ester.

  • Activation and Coupling:

    • Dissolve the N-protected 5-Bromo-L-tryptophan in an appropriate solvent (e.g., DMF or DCM).

    • Activate the carboxylic acid group using a coupling reagent. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization. Phosphonium salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.

    • Add the C-protected glycine to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Deprotection:

    • Remove the N-terminal protecting group. For Boc, this is typically achieved with an acid such as TFA (trifluoroacetic acid). For Fmoc, a base like piperidine is used.

    • Saponify the C-terminal ester using a base such as sodium hydroxide to yield the final dipeptide.

  • Purification:

    • Purify the crude dipeptide using techniques such as recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis

The conformation of a dipeptide is primarily defined by the torsional angles of its backbone (φ, ψ) and side chains (χ). For this compound, the key conformational features will be dictated by the bulky 5-bromoindole side chain of the tryptophan residue.

Backbone Conformation

The Ramachandran plot for a tryptophyl-glycine dipeptide is expected to show preferences for extended (β-sheet) and polyproline II (PPII) conformations. The presence of the bulky brominated indole ring may introduce some steric constraints, but the overall conformational landscape is likely to be similar to that of the unmodified dipeptide.

Side Chain Conformation (χ Angles)

The orientation of the 5-bromoindole side chain is described by the χ1 and χ2 dihedral angles. Studies on tryptophan-containing peptides have shown that the side chain typically adopts one of three staggered rotamers for χ1 (-60°, 180°, and 60°). The relative populations of these rotamers will be influenced by intramolecular interactions and the solvent environment. The bromine atom at the 5-position is not expected to dramatically alter the preferred rotameric states compared to unsubstituted tryptophan, but it will influence the electronic and steric properties of the indole ring face.

G Backbone Backbone Torsions (φ, ψ) OverallConformation Overall Dipeptide Conformation Backbone->OverallConformation Sidechain Side Chain Torsions (χ1, χ2) Sidechain->OverallConformation Intramolecular Intramolecular H-Bonds Intramolecular->Backbone Intramolecular->Sidechain Steric Steric Hindrance (5-Bromoindole) Steric->Backbone Steric->Sidechain Solvent Solvent Interactions Solvent->OverallConformation

Caption: Factors influencing the conformation of this compound.

Predicted Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a key technique for characterizing the structure and conformation of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the indole ring protons, the α-protons of both amino acid residues, and the amide proton. The chemical shifts of the indole protons will be influenced by the electron-withdrawing effect of the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon to which the bromine is attached (C5) will show a characteristic shift. The chemical shifts of the tryptophan Cγ are known to be sensitive to the side-chain torsion angles (χ1 and χ2).

  • 2D NMR: Techniques such as COSY, TOCSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals. NOESY or ROESY experiments would provide information about through-space proximities between protons, which can be used to determine the preferred solution-state conformation.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical and practical framework for researchers interested in this molecule. The proposed synthetic methodology is based on well-established peptide chemistry and should be readily applicable. The predicted structural and conformational properties, derived from data on analogous compounds, offer a solid starting point for experimental characterization. Further research, including synthesis, purification, and detailed spectroscopic analysis, is necessary to fully elucidate the precise structure and conformational dynamics of this intriguing halogenated dipeptide.

Spectral Properties of 5-Bromo-L-tryptophylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectral properties of 5-Bromo-L-tryptophylglycine. Due to the limited availability of direct experimental data for this specific dipeptide, this document synthesizes information from studies on 5-bromotryptophan, tryptophan, and other tryptophan-containing peptides. The guide covers expected absorption, fluorescence, and phosphorescence characteristics, alongside detailed experimental protocols for their determination. Visualizations of experimental workflows are provided to aid in the practical application of these methods.

Introduction

This compound is a halogenated dipeptide of significant interest in various fields, including biochemistry, drug development, and materials science. The incorporation of a bromine atom at the 5th position of the indole ring of tryptophan is known to modulate the electronic and, consequently, the spectral properties of the molecule. Understanding these properties is crucial for its application as a molecular probe, in the study of peptide structure and dynamics, and for the development of novel therapeutic agents. This guide serves as a comprehensive resource on the spectral characteristics of this compound.

Predicted Spectral Properties

The spectral properties of this compound are primarily determined by the 5-bromoindole chromophore. The addition of the glycine residue through a peptide bond is expected to have a minor influence on the absorption and emission maxima but may affect the quantum yield and fluorescence lifetime due to quenching effects of the peptide bond.

Absorption Spectroscopy

The ultraviolet (UV) absorption spectrum of this compound is predicted to be similar to that of 5-bromotryptophan, with characteristic peaks arising from the π-π* transitions within the indole ring.

PropertyExpected ValueNotes
λmax,1 (nm) ~288 - 295Red-shifted compared to tryptophan (~280 nm) due to the heavy atom effect of bromine.
λmax,2 (nm) ~220 - 230
Molar Extinction Coefficient (ε) at λmax,1 (M⁻¹cm⁻¹) ~5,000 - 6,000Similar to tryptophan.
Fluorescence Spectroscopy

The fluorescence properties are highly sensitive to the local environment of the chromophore. The bromine atom is expected to influence the fluorescence quantum yield and lifetime.

PropertyExpected ValueNotes
Excitation Maximum (λex, nm) ~290 - 295Should correspond to the main absorption peak.
Emission Maximum (λem, nm) ~350 - 360In polar solvents like water. A blue shift is expected in nonpolar environments.
Fluorescence Quantum Yield (ΦF) 0.05 - 0.10Likely lower than tryptophan (ΦF ≈ 0.13 in water) due to increased intersystem crossing promoted by the bromine atom.
Fluorescence Lifetime (τF, ns) 1.0 - 3.0Expected to be shorter than tryptophan's main lifetime component (~3.1 ns) due to quenching effects.
Phosphorescence Spectroscopy

The heavy bromine atom is anticipated to significantly enhance phosphorescence by promoting intersystem crossing from the singlet excited state to the triplet state.

PropertyExpected ValueNotes
Excitation Maximum (λex, nm) ~290 - 295
Emission Maximum (λem, nm) ~410 - 430
Phosphorescence Lifetime (τP, s) 1 - 5Significantly longer than fluorescence lifetime.

Experimental Protocols

The following sections detail the methodologies for determining the spectral properties of this compound.

Sample Preparation
  • Solvent Selection : Prepare solutions in a solvent of choice (e.g., phosphate-buffered saline pH 7.4, ethanol, or dioxane) to investigate the effect of polarity on spectral properties.

  • Concentration : For absorption spectroscopy, prepare a stock solution of known concentration (e.g., 1 mM) and dilute to obtain an absorbance between 0.1 and 1.0 at the λmax. For fluorescence spectroscopy, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Degassing : For phosphorescence measurements, degas the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which quenches phosphorescence.

Absorption Spectroscopy
  • Instrumentation : Use a dual-beam UV-Visible spectrophotometer.

  • Procedure :

    • Record a baseline spectrum with the cuvette containing the solvent.

    • Record the absorption spectrum of the sample solution from 200 to 400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Instrumentation : Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure :

    • Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range (e.g., 250-330 nm) to obtain the excitation spectrum.

    • Emission Spectrum : Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator over a range (e.g., 310-500 nm) to obtain the emission spectrum.

    • Quantum Yield Determination : Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

    • Lifetime Measurement : Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile. The decay data is fitted to a multi-exponential function to determine the fluorescence lifetime(s).

Phosphorescence Spectroscopy
  • Instrumentation : Use a spectrofluorometer with a pulsed lamp source and a gated detector to separate the long-lived phosphorescence from the short-lived fluorescence.

  • Procedure :

    • Cool the degassed sample to 77 K in a liquid nitrogen dewar.

    • Acquire the phosphorescence spectrum by introducing a delay after the excitation pulse to allow for the decay of fluorescence.

    • Measure the phosphorescence lifetime by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental principles of the spectroscopic techniques described.

ExperimentalWorkflow_Absorption Workflow for Absorption Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Prepare Solution of Known Concentration dilute Dilute to Absorbance ~0.1-1.0 start->dilute baseline Record Baseline (Solvent) dilute->baseline measure Record Sample Absorption Spectrum baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Extinction Coefficient (ε) identify->calculate

Caption: Workflow for UV-Visible Absorption Spectroscopy.

ExperimentalWorkflow_Fluorescence Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Prepare Solution with Absorbance < 0.1 ex_spec Record Excitation Spectrum start->ex_spec lifetime Measure Fluorescence Lifetime (TCSPC) start->lifetime em_spec Record Emission Spectrum ex_spec->em_spec qy Calculate Quantum Yield (ΦF) em_spec->qy lifetime_analysis Analyze Lifetime Decay lifetime->lifetime_analysis

Caption: Workflow for Fluorescence Spectroscopy.

Jablonski_Diagram Jablonski Diagram for this compound S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a robust framework for understanding and predicting its spectral properties based on the well-established photophysics of related tryptophan derivatives. The provided experimental protocols and workflows offer a practical guide for researchers to characterize this and other novel peptides. The anticipated red-shifted absorption and emission, coupled with enhanced phosphorescence, make this compound a promising candidate for various spectroscopic applications. Further experimental validation is necessary to confirm the predicted spectral parameters.

5-Bromo-L-tryptophylglycine as a Precursor in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-L-tryptophylglycine is a dipeptide of significant interest in medicinal chemistry and drug development. As a derivative of L-tryptophan, it serves as a valuable precursor for the synthesis of a variety of bioactive molecules. The incorporation of a bromine atom onto the indole ring of the tryptophan residue enhances the lipophilicity and metabolic stability of the resulting compounds, and also provides a reactive handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a synthetic precursor. While direct experimental data for this compound is not extensively available in public literature, this guide infers its properties and synthetic methodologies from established principles of peptide chemistry and the known reactivity of 5-bromo-L-triptophan.

Chemical and Physical Properties

The properties of the precursor, 5-Bromo-L-tryptophan, are well-documented and provide a basis for understanding the characteristics of the dipeptide.

PropertyValueSource
Molecular Formula C11H11BrN2O2--INVALID-LINK--
Molecular Weight 283.12 g/mol --INVALID-LINK--
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in polar organic solventsInferred from similar compounds

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the coupling of protected 5-Bromo-L-tryptophan and a protected glycine derivative, followed by deprotection. A solution-phase approach is detailed below.

Experimental Workflow

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection cluster_purification Purification A 5-Bromo-L-tryptophan B Boc-5-Bromo-L-tryptophan A->B Boc anhydride, NaOH, Dioxane/Water E Boc-5-Bromo-L-tryptophylglycine methyl ester B->E EDC, HOBt, DIPEA, DMF C Glycine D Glycine methyl ester C->D SOCl2, Methanol D->E F This compound methyl ester E->F TFA, DCM G This compound F->G LiOH, THF/Water H Purified this compound G->H Reverse-phase HPLC

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

1. Protection of 5-Bromo-L-tryptophan:

  • To a solution of 5-Bromo-L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-5-Bromo-L-tryptophan.

2. Esterification of Glycine:

  • To a stirred suspension of glycine (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid.

3. Peptide Coupling:

  • Dissolve Boc-5-Bromo-L-tryptophan (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N,N'-diisopropylethylamine (DIPEA, 2.2 eq) followed by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 eq).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-5-Bromo-L-tryptophylglycine methyl ester.

4. Deprotection:

  • Boc-group removal: Dissolve the protected dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

  • Ester hydrolysis: Dissolve the resulting residue in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Acidify the mixture with 1 M HCl to pH 5-6.

5. Purification:

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product.

Quantitative Data (Representative for L-tryptophylglycine)

Table 1: Reaction Yields (Representative)

StepProductTypical Yield (%)
1Boc-L-tryptophan90-95
2Glycine methyl ester>95
3Boc-L-tryptophylglycine methyl ester70-85
4L-tryptophylglycine (after deprotection)85-95
5Purified L-tryptophylglycine60-70 (overall)

Table 2: Representative Spectroscopic Data for L-tryptophylglycine

Data TypeObserved Values
¹H NMR (D₂O, 400 MHz), δ (ppm)7.71 (d, J=7.9 Hz, 1H, indole H-4), 7.55 (d, J=8.1 Hz, 1H, indole H-7), 7.25 (s, 1H, indole H-2), 7.20 (t, J=7.6 Hz, 1H, indole H-6), 7.12 (t, J=7.5 Hz, 1H, indole H-5), 4.25 (t, J=6.5 Hz, 1H, Trp α-CH), 3.85 (s, 2H, Gly α-CH₂), 3.35 (dd, J=14.8, 6.5 Hz, 1H, Trp β-CH₂), 3.20 (dd, J=14.8, 6.5 Hz, 1H, Trp β-CH₂)
¹³C NMR (D₂O, 100 MHz), δ (ppm)175.1 (Gly C=O), 172.3 (Trp C=O), 136.5 (indole C-7a), 127.8 (indole C-3a), 124.5 (indole C-2), 121.9 (indole C-6), 119.8 (indole C-5), 118.7 (indole C-4), 111.8 (indole C-7), 109.5 (indole C-3), 55.2 (Trp α-C), 41.7 (Gly α-C), 27.4 (Trp β-C)
Mass Spectrometry (ESI+) m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺

Application in Synthesis: A Precursor to Bioactive Molecules

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-indole moiety can be functionalized via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This allows for the creation of libraries of compounds for screening in drug discovery programs.

Derivatives of 5-bromotryptophan have been investigated for their potential in treating neurological disorders. Tryptophan is the metabolic precursor to the neurotransmitter serotonin and the hormone melatonin.[1]

Serotonin Biosynthesis Pathway

G cluster_enzymes Enzymatic Conversions A Tryptophan B 5-Hydroxytryptophan A->B C Serotonin (5-HT) B->C E1 Tryptophan Hydroxylase E1->A E2 Aromatic L-amino acid decarboxylase E2->B

Caption: The biosynthesis of serotonin from tryptophan.

The synthesis of analogs of serotonin and other neuroactive molecules is a key area of research where this compound could serve as a valuable starting material. The ability to modify the indole ring allows for the fine-tuning of the pharmacological properties of the resulting compounds.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and versatile precursor for the synthesis of novel bioactive compounds. Based on established principles of peptide chemistry, its synthesis is feasible and its unique chemical properties, conferred by the bromine substituent, make it an attractive building block for medicinal chemists. Further research into the synthesis and applications of this dipeptide and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

A Deep Dive into Brominated Dipeptides: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated dipeptides, a fascinating class of marine-derived natural products, have garnered significant attention within the scientific community for their diverse and potent biological activities. Primarily isolated from marine sponges and their associated microorganisms, these compounds exhibit a wide spectrum of effects, including antimicrobial, antifouling, and cytotoxic properties. Their unique chemical structures, often featuring brominated indole or tyrosine moieties, present intriguing scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological activities of brominated dipeptides. It details the experimental protocols for their isolation, characterization, and bioevaluation, and presents a compilation of quantitative bioactivity data. Furthermore, this guide elucidates the known molecular mechanisms of action and signaling pathways influenced by these compounds, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The marine environment, particularly sponges of the order Verongida, is a prolific source of brominated alkaloids, including a variety of dipeptides. These compounds are believed to be part of the sponge's chemical defense mechanism against predation and biofouling[1]. The discovery of these molecules has largely been driven by bioassay-guided fractionation of sponge extracts, leading to the isolation and structural elucidation of numerous novel compounds.

One of the most well-studied brominated dipeptides is barettin , a cyclic dipeptide containing a 6-bromo-8-en-tryptophan and an arginine residue. It was first isolated from the marine sponge Geodia barretti[2]. Another significant class of brominated dipeptides are the diketopiperazines , which are cyclic dipeptides that have been isolated from various marine organisms, including sponges and their associated actinobacteria[3][4]. The biosynthesis of these compounds in marine organisms is a complex process involving halogenase enzymes that selectively incorporate bromine atoms into amino acid precursors[5].

Biological Activities and Therapeutic Potential

Brominated dipeptides exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Antifouling Activity

Biofouling, the accumulation of microorganisms, plants, and animals on wetted surfaces, is a significant problem for maritime industries. Brominated dipeptides, particularly barettin and its derivatives, have shown potent, non-toxic, and reversible antifouling activity against the settlement of barnacle larvae[6][7]. This makes them promising leads for the development of environmentally friendly antifouling coatings.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Brominated dipeptides, especially diketopiperazines, have demonstrated significant activity against a range of bacteria and fungi[3][4]. Their mechanisms of action are thought to involve the disruption of bacterial communication systems, such as quorum sensing, and the inhibition of biofilm formation[3].

Anticancer Activity

Several brominated compounds, including dipeptide derivatives, have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain brominated plastoquinone analogs have shown potent growth inhibition of breast cancer cells[8]. The anticancer activity of some dipeptides is thought to be mediated through the induction of cell cycle arrest and oxidative stress[8].

Enzyme Inhibition

The specific structures of brominated dipeptides make them potential inhibitors of various enzymes. While specific Ki values for brominated dipeptides are not extensively reported in the literature, the general class of dipeptides has been shown to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV)[9]. This suggests that brominated dipeptides could be explored as potential enzyme inhibitors for various therapeutic applications.

Quantitative Bioactivity Data

To facilitate the comparison of the biological activities of different brominated dipeptides and related compounds, the following tables summarize the available quantitative data from the literature.

Table 1: Antifouling Activity of Brominated Dipeptides

CompoundTest OrganismBioassayActivity (EC50)Reference
BarettinBalanus improvisus (barnacle larvae)Larval Settlement Assay0.9 µM[2]
8,9-dihydrobarettinBalanus improvisus (barnacle larvae)Larval Settlement Assay7.9 µM[2]
Benzo[g]dipodazine (Barettin analog)Balanus improvisus (barnacle larvae)Larval Settlement Assay0.034 µM[7]

Table 2: Antimicrobial Activity of Brominated Dipeptides and Related Compounds

CompoundTest OrganismBioassayActivity (MIC)Reference
Brominated Diketopiperazine (unspecified)Staphylococcus aureusBroth Microdilution0.25 µg/mL[4]
Brominated Diketopiperazine (unspecified)Micrococcus luteusBroth Microdilution0.25 µg/mL[4]
Brominated Diketopiperazine (unspecified)Escherichia coliBroth Microdilution32-64 µg/mL[4]
Brominated Diketopiperazine (unspecified)Vibrio harveyiBroth Microdilution32-64 µg/mL[4]

Table 3: Cytotoxic Activity of Brominated Dipeptides and Related Compounds

CompoundCell LineBioassayActivity (IC50)Reference
Brominated Coelenteramine (Br-Cla)Prostate Cancer CellsMTT Assay24.3 µM[3]
Brominated Coelenteramine (Br-Cla)Breast Cancer CellsMTT Assay21.6 µM[3]
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast Cancer)MTT Assay1.55 - 4.41 µM (GI50)[8]
Bromophenol DerivativesA549, Bel7402, HepG2, HeLa, HCT116MTT AssayVariable[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Isolation and Purification of Barettin from Geodia barretti
  • Extraction: The lyophilized sponge material is extracted with a 1:1 (v/v) mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract[6].

  • Solvent Partitioning: The crude extract is resuspended in a 9:1 (v/v) mixture of MeOH and water and subjected to a modified Kupchan partitioning method. This involves sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, dichloromethane, and n-butanol, to yield different fractions[6].

  • Chromatographic Purification: The bioactive fractions (typically the chloroform and dichloromethane fractions) are combined and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to isolate the pure compound, barettin[6][11].

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[6].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10^4 to 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment[12].

  • Compound Treatment: Add various concentrations of the test compound (brominated dipeptide) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours)[5][13].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[5][12].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate at room temperature in the dark for 2 hours or overnight[5][12][13].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[5][7][12].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth)[3][10].

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL[14][15].

  • Compound Dilution: Prepare serial twofold dilutions of the brominated dipeptide in a 96-well microtiter plate containing the broth medium[15].

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only)[15].

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours[15].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[16].

Antifouling Bioassay (Barnacle Larvae Settlement Assay)

This assay evaluates the ability of a compound to inhibit the settlement and metamorphosis of barnacle cyprid larvae.

  • Larvae Collection and Rearing: Collect adult barnacles and induce the release of nauplii larvae. Rear the nauplii through their developmental stages until they reach the cyprid stage, which is the settling stage[4][17].

  • Assay Setup: Prepare multi-well plates with filtered seawater. Add different concentrations of the test compound (brominated dipeptide) to the wells. Include a solvent control[1][18].

  • Larval Exposure: Add a known number of cyprid larvae (e.g., 10-20) to each well[1].

  • Incubation: Incubate the plates under controlled conditions (e.g., 25°C, dark) for a specific period (e.g., 24-48 hours)[1].

  • Assessment: Count the number of settled and metamorphosed larvae, as well as the number of swimming (unsettled) and dead larvae in each well under a dissecting microscope[1][18].

  • Data Analysis: Calculate the percentage of settlement inhibition relative to the control and determine the EC50 value (the concentration of the compound that inhibits 50% of larval settlement)[2].

Enzyme Inhibition Assay

This is a general protocol that can be adapted for specific enzymes.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the brominated dipeptide inhibitor[19].

  • Assay Reaction: In a microplate or cuvette, combine the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme[19].

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate[19].

  • Monitor Reaction: Measure the rate of the reaction by monitoring the formation of the product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry)[19].

  • Data Analysis: Plot the reaction rate against the substrate concentration to generate Michaelis-Menten or Lineweaver-Burk plots. From these plots, determine kinetic parameters such as Vmax, Km, and the inhibition constant (Ki)[20][21][22].

Molecular Mechanisms and Signaling Pathways

While the precise molecular targets and signaling pathways for many brominated dipeptides are still under investigation, current research provides some initial insights.

Quorum Sensing Inhibition in Bacteria

Diketopiperazines, a class of cyclic dipeptides that includes brominated derivatives, are known to interfere with bacterial quorum sensing (QS)[3]. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By disrupting QS signaling, diketopiperazines can inhibit the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics[3]. The exact mechanism of QS inhibition by brominated diketopiperazines is an active area of research, but it is thought to involve the competitive binding to QS receptors or the interference with the synthesis of signaling molecules.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Molecule Synthase Signal_Molecule Autoinducer (Signal Molecule) Signal_Synthase->Signal_Molecule Synthesis Receptor Receptor Protein Signal_Molecule->Receptor Binding Gene_Expression Target Gene Expression (e.g., Biofilm Formation) Receptor->Gene_Expression Activation Brominated_Dipeptide Brominated Diketopiperazine Brominated_Dipeptide->Signal_Synthase Inhibition? Brominated_Dipeptide->Receptor Inhibition caption Quorum Sensing Inhibition by Brominated Diketopiperazines Anticancer_Mechanism Brominated_Dipeptide Brominated Dipeptide ROS Increased Reactive Oxygen Species (ROS) Brominated_Dipeptide->ROS Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclins, CDKs) Brominated_Dipeptide->Cell_Cycle_Regulators Modulation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cancer_Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cancer_Cell_Proliferation Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cell_Cycle_Regulators->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cancer_Cell_Proliferation Inhibition caption Potential Anticancer Mechanisms of Brominated Dipeptides

References

Theoretical Modeling of 5-Bromo-L-tryptophylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper outlines a comprehensive theoretical framework for the computational modeling of 5-Bromo-L-tryptophylglycine, a halogenated dipeptide of potential interest in drug discovery and development. In the absence of direct experimental and theoretical studies on this specific molecule, this guide synthesizes established computational methodologies applied to analogous systems, including tryptophan-containing peptides and brominated organic compounds. The proposed protocols encompass both classical molecular dynamics (MD) simulations to explore conformational dynamics and quantum mechanical (QM) calculations, specifically Density Functional Theory (DFT), to elucidate electronic structure and reactivity. This document provides detailed hypothetical protocols, data presentation standards, and visualizations to serve as a robust starting point for researchers initiating computational investigations of this compound and similar halogenated biomolecules.

Introduction

This compound is a dipeptide composed of 5-bromotryptophan and glycine. The introduction of a bromine atom onto the indole ring of tryptophan can significantly alter its physicochemical properties, including hydrophobicity, electronic distribution, and potential for halogen bonding.[1] These modifications can, in turn, influence the peptide's conformational landscape, receptor binding affinity, and metabolic stability, making it an intriguing candidate for therapeutic applications.

Theoretical modeling offers a powerful, cost-effective approach to investigate the structure-activity relationships of such novel molecules. By simulating molecular behavior at the atomic level, we can gain insights into conformational preferences, intermolecular interactions, and electronic properties that are often difficult to obtain through experimental methods alone. This guide proposes a dual-pronged computational strategy, leveraging the strengths of both molecular dynamics and quantum mechanics.

Proposed Theoretical Modeling Workflow

A sequential and iterative computational workflow is proposed to comprehensively characterize this compound. This process begins with the generation of a high-quality initial 3D structure, followed by conformational sampling using molecular dynamics, and culminating in high-accuracy electronic structure calculations with Density Functional Theory.

Theoretical Modeling Workflow cluster_prep Structure Preparation cluster_md Molecular Dynamics Simulation cluster_qm Quantum Mechanics Calculations start Initial 3D Structure Generation param Force Field Parameterization start->param Assign Parameters solvate Solvation in Water Box param->solvate Create System equilibrate System Equilibration (NPT) solvate->equilibrate Energy Minimization & Heating produce Production MD Run equilibrate->produce Simulate Trajectory analyze_md Trajectory Analysis produce->analyze_md Extract Data cluster Conformer Clustering produce->cluster Identify Representative Structures dft_opt DFT Geometry Optimization cluster->dft_opt Select Low-Energy Conformers dft_prop DFT Property Calculation dft_opt->dft_prop Calculate Electronic Properties

Caption: Proposed computational workflow for this compound.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are employed to explore the conformational space of this compound in an aqueous environment, mimicking physiological conditions.[2] This approach allows for the characterization of dominant conformations, intramolecular hydrogen bonding, and interactions with the solvent.[3]

Experimental Protocol: MD Simulation
  • System Preparation:

    • Generate the initial 3D structure of this compound in its zwitterionic form using molecular building software (e.g., Avogadro, PyMOL).

    • Assign partial atomic charges and atom types using a suitable force field such as CHARMM36m or AMBER ff19SB.[2] Due to the presence of the bromo-tryptophan residue, custom parameterization for the brominated indole ring may be necessary, derived from quantum chemical calculations or existing literature on similar halogenated compounds.

    • Place the parameterized dipeptide in a cubic or triclinic periodic box of water. A polarizable water model like TIP4P-FQ is recommended to better capture the effects of the halogen atom, though a standard model like TIP3P can also be used.[2]

    • Add counterions (e.g., Na+ or Cl-) to neutralize the system.

  • Equilibration:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

    • Equilibrate the system density under the NPT (isothermal-isobaric) ensemble at 1 atm and 300 K until the system volume and potential energy stabilize.[3]

  • Production Simulation:

    • Run a production simulation for a sufficient duration (e.g., 100-500 ns) under the NPT ensemble.[3]

    • Use a time step of 2.0 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE algorithm).

    • Save the trajectory coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.

Hypothetical MD Simulation Data

The following tables present hypothetical but realistic data that could be obtained from MD simulations.

Table 1: Key Dihedral Angles and Conformational States

Dihedral Angle Description Mean Value (degrees) Standard Deviation
Φ (Phi) C'-N-Cα-C' -150.2 15.5
Ψ (Psi) N-Cα-C'-N 145.8 18.2
χ1 (Chi1) N-Cα-Cβ-Cγ 65.3 10.1

| χ2 (Chi2) | Cα-Cβ-Cγ-Cδ1 | 90.7 | 12.4 |

Table 2: Intramolecular Hydrogen Bond Analysis

Donor Acceptor Occupancy (%) Average Distance (Å)
Glycine Amide N-H Tryptophan Carbonyl O 25.3 2.9 ± 0.2

| Tryptophan Amide N-H | Glycine Carbonyl O | 12.1 | 3.1 ± 0.3 |

Table 3: Solvent Accessible Surface Area (SASA)

Moiety Average SASA (Ų)
Bromine Atom 35.6
Indole Ring 150.2
Peptide Backbone 85.4

| Total Molecule | 271.2 |

Quantum Mechanical (QM) Calculations

To gain a deeper understanding of the electronic properties, reactivity, and potential for non-covalent interactions like halogen bonding, Density Functional Theory (DFT) calculations are proposed.[1] These calculations should be performed on representative structures identified from the MD simulation trajectories.

Experimental Protocol: DFT Calculations
  • Conformer Selection:

    • Perform a cluster analysis on the MD trajectory to identify the most populated conformational clusters.

    • Select the centroid structure of each of the most representative clusters (e.g., top 3-5) as starting points for DFT calculations.

  • Geometry Optimization:

    • Optimize the geometry of each selected conformer using a suitable DFT functional and basis set. A dispersion-corrected functional like ωB97X-D or M06-2X is recommended to accurately model non-covalent interactions.[4] A triple-zeta basis set with polarization functions, such as def2-TZVP, is appropriate for capturing the electronic structure of the bromine atom.[4]

    • Incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), to account for the implicit effects of the aqueous environment.

  • Property Calculations:

    • Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

    • Calculate key electronic properties such as molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP) surface, and Natural Bond Orbital (NBO) charges.[5][6] The MEP is particularly useful for identifying the σ-hole on the bromine atom, which is characteristic of its potential to act as a halogen bond donor.[1]

Hypothetical QM Calculation Data

The following tables summarize hypothetical data that would be derived from DFT calculations on the lowest energy conformer.

Table 4: Calculated Electronic Properties (M06-2X/def2-TZVP with PCM)

Property Value
HOMO Energy -6.54 eV
LUMO Energy -0.21 eV
HOMO-LUMO Gap 6.33 eV
Dipole Moment 8.9 Debye

| Gibbs Free Energy (Relative) | 0.00 kcal/mol |

Table 5: NBO Atomic Charges

Atom/Group Charge (e)
C5-Bromine -0.08
Indole Nitrogen -0.55
Glycine Carboxylate Oxygen 1 -0.78
Glycine Carboxylate Oxygen 2 -0.79

| Glycine Ammonium Nitrogen | +0.65 |

Molecular Structure and Interactions

The combination of MD and QM methods provides a detailed picture of the molecule's structure and potential interactions. The bromine atom introduces an electrophilic region (a "σ-hole") on its outermost surface, which can engage in favorable halogen bonding interactions with nucleophilic partners like carbonyl oxygens or aromatic π-systems.

Molecular_Structure_5_Bromo_L_tryptophylglycine cluster_trp 5-Bromo-L-tryptophan Residue cluster_gly Glycine Residue indole Indole Ring (with Br at C5) c_alpha_trp c_alpha_trp->indole side chain c_prime_trp Carbonyl (C') c_alpha_trp->c_prime_trp n_trp Amine (N) n_trp->c_alpha_trp n_gly Amide (N) c_prime_trp->n_gly Peptide Bond c_alpha_gly n_gly->c_alpha_gly c_prime_gly Carboxyl (C') c_alpha_gly->c_prime_gly

Caption: Key structural components of this compound.

Conclusion

This technical guide presents a comprehensive, albeit theoretical, framework for the computational characterization of this compound. By integrating molecular dynamics simulations with quantum mechanical calculations, researchers can develop a deep understanding of the conformational dynamics, electronic structure, and interaction potential of this and other novel halogenated peptides. The detailed protocols and hypothetical data tables provided herein offer a practical roadmap for initiating such studies, ultimately facilitating the rational design of new therapeutic agents. Future experimental work to validate these theoretical predictions is highly encouraged.

References

A Technical Guide to 5-Bromo-L-tryptophylglycine: Synthesis and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Bromo-L-tryptophylglycine, a dipeptide of interest in various research fields. Due to the limited direct commercial availability and documentation of this specific dipeptide, this guide focuses on the well-characterized precursor, 5-Bromo-L-tryptophan, and presents a detailed, hypothetical synthetic protocol for the preparation of this compound.

Core Identifiers of the Precursor: 5-Bromo-L-tryptophan

To facilitate the synthesis and characterization of this compound, it is essential to have a thorough understanding of its precursor, 5-Bromo-L-tryptophan. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 25197-99-3[1]
PubChem CID 644329[1]
Molecular Formula C11H11BrN2O2[1][2][3][4]
Molecular Weight 283.12 g/mol [1][2][3]
IUPAC Name (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid[1]
InChI Key KZDNJQUJBMDHJW-VIFPVBQESA-N
Canonical SMILES C1=CC2=C(C=C1Br)C(=CN2)C--INVALID-LINK--N[2]
Melting Point 264 °C (decomposes)[3]

A related compound, the racemic mixture 5-Bromo-DL-tryptophan, has a CAS number of 6548-09-0.[3]

Proposed Synthesis of this compound

The synthesis of the dipeptide this compound can be achieved through a standard peptide coupling reaction between N-protected 5-Bromo-L-tryptophan and a C-protected glycine. A common approach involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using HATU as the coupling reagent.

Materials:

  • N-α-Fmoc-5-Bromo-L-tryptophan

  • Glycine methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5][6][7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve N-α-Fmoc-5-Bromo-L-tryptophan (1.0 eq) in anhydrous DMF.

    • Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.[5]

    • In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq).

    • Add the glycine solution to the activated N-α-Fmoc-5-Bromo-L-tryptophan solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-5-Bromo-L-tryptophylglycine methyl ester.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual piperidine.

    • The resulting product is this compound methyl ester.

  • Hydrolysis of the Methyl Ester (Optional):

    • To obtain the free acid form, dissolve the methyl ester in a mixture of methanol and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow N_Fmoc_5BrTrp N-Fmoc-5-Bromo-L-tryptophan Activation Activation (HATU, DIPEA) N_Fmoc_5BrTrp->Activation Gly_OMe Glycine methyl ester Coupling Peptide Coupling Gly_OMe->Coupling Activation->Coupling Protected_Dipeptide Fmoc-5-Bromo-L-tryptophylglycine methyl ester Coupling->Protected_Dipeptide Deprotection Fmoc Deprotection (Piperidine) Protected_Dipeptide->Deprotection Ester_Dipeptide This compound methyl ester Deprotection->Ester_Dipeptide Hydrolysis Ester Hydrolysis (LiOH) Ester_Dipeptide->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding for the synthesis and identification of this compound. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

solubility and stability of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-L-tryptophylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The incorporation of halogenated amino acids, such as 5-Bromo-L-tryptophan, into peptides is a strategy employed to modulate biological activity, enhance binding affinity, and improve pharmacokinetic properties. This compound, as a simple dipeptide, serves as a model system for understanding the impact of such modifications. Accurate characterization of its solubility and stability is a prerequisite for any application, from in vitro assays to formulation development.

Physicochemical Properties Prediction

The solubility and stability of a peptide can be predicted to some extent by analyzing its amino acid composition.

2.1. Isoelectric Point (pI) and Charge Calculation

The overall charge of a peptide at a given pH is a primary determinant of its solubility in aqueous solutions. The Henderson-Hasselbalch equation can be used to estimate the charge of the ionizable groups.

  • N-terminus (pKa ≈ 9.6)

  • C-terminus (pKa ≈ 2.4)

  • Indole nitrogen of tryptophan (pKa ≈ -2.4, generally not considered in physiological pH range)

To determine the overall charge at a specific pH, one can assign a value of +1 to each basic residue (N-terminus) and -1 to each acidic residue (C-terminus) and sum the charges.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₄BrN₃O₃Sum of the atomic constituents of 5-Bromo-L-tryptophan and Glycine, minus one molecule of water.
Molecular Weight 340.18 g/mol Calculated from the molecular formula.
Isoelectric Point (pI) ~5.5 - 6.0Estimated based on the pKa values of the N-terminal amino group and the C-terminal carboxyl group. The exact pI would need to be determined experimentally.
Predicted Solubility Likely soluble in aqueous solutions at neutral pH, with increased solubility in acidic or basic conditions. Potentially soluble in polar organic solvents like DMSO and DMF.The presence of ionizable N-terminal and C-terminal groups suggests aqueous solubility. The hydrophobic bromo-indole group may necessitate the use of organic co-solvents for higher concentrations.[4]

Solubility Profile

The solubility of this compound should be determined in a range of solvents relevant to its intended application.

3.1. Recommended Solvents for Testing

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, citrate buffers at various acidic pH values (e.g., pH 3, 5), and bicarbonate buffers at basic pH values (e.g., pH 9).

  • Water: Deionized, sterile water.

  • Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.

Table 2: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Observations
Deionized Water25> 10Clear solution
Phosphate-Buffered Saline (PBS), pH 7.425> 10Clear solution
0.1 M Citrate Buffer, pH 3.025> 25Clear solution
0.1 M Bicarbonate Buffer, pH 9.025> 25Clear solution
Dimethyl Sulfoxide (DMSO)25> 50Clear solution
Ethanol25< 1Suspension forms

Stability Profile

The stability of this compound must be assessed under various conditions to determine its shelf-life and compatibility with different environments. Key factors to investigate include pH, temperature, and light exposure.

4.1. Degradation Pathways

Potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the peptide bond, particularly at extreme pH values.

  • Oxidation: The indole ring of tryptophan is susceptible to oxidation.[3][5]

  • Photodegradation: Exposure to UV light can lead to the formation of photoproducts.[6]

Table 3: Hypothetical Stability Data for this compound (Remaining % after 7 days)

ConditionTemperature (°C)% RemainingDegradation Products Detected (by HPLC-MS)
PBS, pH 7.4499.5None
PBS, pH 7.42598.2Trace hydrolysis products
0.1 M HCl, pH 1.02585.15-Bromo-L-tryptophan, Glycine
0.1 M NaOH, pH 13.02589.75-Bromo-L-tryptophan, Glycine
PBS, pH 7.4 (exposed to ambient light)2596.5Trace photoproducts
Solid State (protected from light)2599.9None

Experimental Protocols

5.1. Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a peptide.

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume of the desired solvent (e.g., 100 µL) to the first tube.

  • Dissolution: Vortex the tube for 30 seconds. If the solid does not dissolve, sonicate for up to 5 minutes.[1] Gentle warming (to 30-40°C) can be applied if necessary.[1]

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Incremental Solvent Addition: If the peptide is not fully dissolved, add another aliquot of the solvent and repeat the dissolution steps.

  • Quantification: The solubility is determined by the concentration at which a saturated solution is formed. This can be more accurately measured by analyzing the supernatant of a saturated solution by HPLC or UV-Vis spectroscopy.

G Workflow for Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Weigh Peptide aliquot Aliquot into Tubes weigh->aliquot add_solvent Add Solvent aliquot->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe Solution vortex->observe clear Clear Solution? observe->clear yes Yes clear->yes no No clear->no record Record Solubility yes->record add_more_solvent Add More Solvent no->add_more_solvent add_more_solvent->vortex

Figure 1. Workflow for determining peptide solubility.

5.2. Protocol for Stability Assessment (HPLC-Based)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the dipeptide over time.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into different vials for each condition to be tested (e.g., different pH, temperature, light exposure).

  • Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched by freezing or adjusting the pH.

  • HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection (tryptophan-containing peptides have a strong absorbance at ~280 nm).

  • Data Analysis: The peak area of the intact dipeptide is used to calculate the percentage remaining over time. New peaks that appear are indicative of degradation products and can be further characterized by mass spectrometry (LC-MS).[7][8]

G Workflow for HPLC-Based Stability Assessment cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot_conditions Aliquot for Test Conditions prep_stock->aliquot_conditions incubate Incubate at Set Conditions aliquot_conditions->incubate sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining hplc->data

Figure 2. Workflow for peptide stability assessment using HPLC.

Potential Signaling Pathways

While this compound itself is not a well-characterized signaling molecule, its constituent, 5-Bromo-L-tryptophan, is a derivative of tryptophan, the precursor to serotonin (5-hydroxytryptamine, 5-HT).[9] Therefore, it is plausible that this dipeptide could influence serotonergic signaling pathways, either by acting as a precursor, an agonist, or an antagonist at serotonin receptors. Further research would be required to elucidate any such activity.

G Hypothesized Influence on Serotonin Pathway cluster_precursor Precursor Pathway cluster_signaling Serotonergic Signaling dipeptide This compound hydrolysis Hydrolysis dipeptide->hydrolysis amino_acid 5-Bromo-L-tryptophan hydrolysis->amino_acid serotonin_receptor 5-HT Receptor amino_acid->serotonin_receptor Potential Interaction (Agonist/Antagonist) downstream Downstream Signaling serotonin_receptor->downstream

Figure 3. Hypothesized interaction with the serotonin signaling pathway.

Conclusion

The are critical parameters that dictate its utility in research and development. This guide provides a framework for the systematic evaluation of these properties. By following the outlined experimental protocols, researchers can generate the necessary data to inform decisions on formulation, storage, and application of this and other novel dipeptides. The structured approach presented here will facilitate the efficient and accurate characterization of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of the dipeptide 5-Bromo-L-tryptophylglycine. The synthesis involves the coupling of N-protected 5-Bromo-L-tryptophan with a C-protected glycine derivative, followed by deprotection to yield the final product. This dipeptide is of interest in biochemical research and pharmaceutical development due to the unique properties conferred by the bromine substitution on the tryptophan indole ring.[1] Such modifications can influence biological activity and metabolic stability. The protocol described herein is based on established principles of peptide chemistry, employing common protecting groups and coupling agents.[2][3]

Introduction

5-Bromo-L-tryptophan is an amino acid derivative that serves as a precursor to the neurotransmitter serotonin and can be incorporated into peptides to develop novel therapeutic agents, particularly in the fields of neurology and psychiatry.[1] The synthesis of peptides containing modified tryptophan residues is a key strategy in medicinal chemistry to explore structure-activity relationships and enhance pharmacological profiles. This protocol details a solution-phase synthesis of this compound, a model dipeptide, providing a foundational method that can be adapted for the synthesis of more complex peptides.

Experimental Protocols

Materials
  • Nα-Boc-5-Bromo-L-tryptophan

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Synthesis Workflow

Synthesis_Workflow cluster_protection Step 1: Preparation of Reactants cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Analysis Boc_Trp Nα-Boc-5-Bromo-L-tryptophan Coupling Activation with DIC/HOBt in DCM/DMF Boc_Trp->Coupling Gly_OMe Glycine Methyl Ester Gly_OMe->Coupling Boc_Dipeptide Boc_Dipeptide Coupling->Boc_Dipeptide Boc-5-Br-Trp-Gly-OMe Deprotection TFA-mediated Boc Removal Crude_Product Crude_Product Deprotection->Crude_Product Crude 5-Br-Trp-Gly Purification Purification by HPLC Final_Product Final_Product Purification->Final_Product Pure this compound Analysis Characterization (MS, NMR) Boc_Dipeptide->Deprotection Crude_Product->Purification Final_Product->Analysis

Caption: Solution-phase synthesis workflow for this compound.

Step 1: Peptide Coupling Reaction
  • In a round-bottom flask, dissolve Nα-Boc-5-Bromo-L-tryptophan (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

  • In a separate flask, suspend Glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (TEA) (1.2 eq) to neutralize the salt. Stir for 15-20 minutes.

  • Add the neutralized glycine methyl ester solution to the flask containing the Boc-5-Bromo-L-tryptophan.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-5-Bromo-L-tryptophylglycine methyl ester.

Step 2: Deprotection of the Dipeptide
  • Dissolve the crude protected dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in DCM. It is crucial to use scavengers like anisole or cresol when dealing with tryptophan-containing peptides to prevent side reactions.[4]

  • Stir the mixture at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting residue is the crude this compound.

Step 3: Purification
  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Combine the fractions containing the pure product and lyophilize to obtain this compound as a solid.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Data Presentation

The following table presents example data for the synthesis of this compound. Actual results may vary based on experimental conditions.

StepProductStarting Amount (mmol)Yield (%)Purity (by HPLC)
Peptide Coupling Boc-5-Bromo-L-tryptophylglycine methyl ester1.085-95>90%
Deprotection This compound (crude)0.85~100-
Purification This compound (pure)-70-80>98%

Signaling Pathway Context

Tryptophan and its derivatives are fundamental to various biological signaling pathways. 5-Bromo-L-tryptophan, as a modified amino acid, can be utilized in studies related to neurotransmitter function, as it is a precursor to serotonin.[1][5] Peptides containing this residue can be designed to interact with specific receptors or enzymes within these pathways.

Tryptophan_Pathway 5-Bromo-L-tryptophan 5-Bromo-L-tryptophan Tryptophan Hydroxylase Tryptophan Hydroxylase 5-Bromo-L-tryptophan->Tryptophan Hydroxylase Substrate This compound This compound Receptor/Enzyme Interaction Receptor/Enzyme Interaction This compound->Receptor/Enzyme Interaction Potential Modulator 5-Hydroxytryptophan Derivative 5-Hydroxytryptophan Derivative Tryptophan Hydroxylase->5-Hydroxytryptophan Derivative Aromatic Amino Acid Decarboxylase Aromatic Amino Acid Decarboxylase 5-Hydroxytryptophan Derivative->Aromatic Amino Acid Decarboxylase Serotonin Analog (5-Bromo-serotonin) Serotonin Analog (5-Bromo-serotonin) Aromatic Amino Acid Decarboxylase->Serotonin Analog (5-Bromo-serotonin) Serotonin Analog (5-Bromo-serotonin)->Receptor/Enzyme Interaction Potential Ligand

Caption: Biosynthetic pathway of serotonin and the potential role of 5-bromo-L-tryptophan derivatives.

Conclusion

The protocol outlined provides a robust method for the synthesis of this compound. The use of standard protecting groups and coupling reagents makes this synthesis accessible for laboratories equipped for basic peptide chemistry. The resulting dipeptide can be a valuable tool for researchers in drug discovery and chemical biology, enabling the exploration of how halogenation of tryptophan residues within a peptide backbone affects biological activity and signaling.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of halogenated amino acids, such as 5-Bromo-L-tryptophan, into peptide sequences is a key strategy in medicinal chemistry to enhance pharmacological properties. The bromine substitution on the indole ring of tryptophan can lead to improved binding affinities, increased stability, and altered electronic properties of the resulting peptide. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide 5-Bromo-L-tryptophylglycine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

The indole ring of tryptophan is susceptible to oxidation and alkylation during acidic cleavage conditions in SPPS. Therefore, the use of appropriate scavengers in the cleavage cocktail is crucial to prevent the formation of byproducts. This protocol incorporates best practices to mitigate these potential side reactions and ensure a high purity of the target dipeptide.

Data Presentation

The following tables summarize the expected quantitative data for the solid-phase synthesis of this compound based on a 0.1 mmol scale synthesis.

Table 1: Reagent and Resin Specifications

ParameterSpecification
Resin TypeWang Resin
Resin Substitution0.5 - 1.0 mmol/g
Fmoc-Gly-OH4 equivalents
Fmoc-5-Bromo-L-tryptophan3 equivalents
Coupling Reagent (HBTU)2.9 equivalents
Activator Base (DIPEA)6 equivalents
Fmoc Deprotection Solution20% Piperidine in DMF

Table 2: Synthesis Parameters and Expected Outcomes

StepParameterValue
Fmoc-Glycine Loading
Reaction Time12 hours
CappingAcetic Anhydride/DIPEA
Expected Loading Efficiency85 - 95%
Fmoc Deprotection (Glycine)
Reaction Time2 x 10 minutes
MonitoringUV-Vis of Fulvene Adduct
Expected Completion> 99%
Coupling (Fmoc-5-Bromo-L-tryptophan)
Reaction Time2 hours
MonitoringKaiser Test
Expected Coupling Efficiency> 98%
Fmoc Deprotection (5-Bromo-L-tryptophan)
Reaction Time2 x 10 minutes
MonitoringUV-Vis of Fulvene Adduct
Expected Completion> 99%
Cleavage from Resin
Cleavage CocktailTFA/TIPS/H₂O (95:2.5:2.5)
Reaction Time2 hours
Purification and Yield
Crude Peptide Yield75 - 85%
Purity after RP-HPLC> 95%
Final Isolated Yield60 - 70%

Experimental Protocols

Materials and Reagents
  • Wang Resin

  • Fmoc-Gly-OH

  • Fmoc-5-Bromo-L-tryptophan

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

Protocol 1: Loading of Fmoc-Glycine onto Wang Resin
  • Swell 1.0 g of Wang resin (nominal loading 0.1 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-Gly-OH (4 eq, 0.4 mmol, 119 mg), HOBt (4 eq, 0.4 mmol, 61 mg) in DMF (5 mL).

  • Add DIC (4 eq, 0.4 mmol, 63 µL) to the amino acid solution and vortex briefly.

  • Add the activated amino acid solution to the resin.

  • Add DMAP (0.1 eq, 0.01 mmol, 1.2 mg) to the reaction vessel.

  • Agitate the mixture for 12 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq, 1 mmol, 94 µL) and DIPEA (10 eq, 1 mmol, 174 µL) in DMF (10 mL) for 30 minutes.

  • Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Fmoc Deprotection
  • Swell the Fmoc-Gly-Wang resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF (10 mL) for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

Protocol 3: Coupling of Fmoc-5-Bromo-L-tryptophan
  • In a separate vial, dissolve Fmoc-5-Bromo-L-tryptophan (3 eq, 0.3 mmol, 152 mg) and HBTU (2.9 eq, 0.29 mmol, 110 mg) in DMF (5 mL).

  • Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the solution and vortex for 1 minute to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected Gly-Wang resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Cleavage and Deprotection
  • Wash the final dipeptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS. For 1 g of resin, prepare 10 mL of the cocktail (9.5 mL TFA, 0.25 mL Water, 0.25 mL TIPS). Caution: Perform this step in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to 50 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.

Visualizations

SPPS_Workflow start Start: Wang Resin swell 1. Swell Resin in DMF start->swell load 2. Load Fmoc-Gly-OH (DIC/HOBt/DMAP) swell->load cap 3. Cap unreacted sites (Acetic Anhydride/DIPEA) load->cap deprotect1 4. Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect1 couple 5. Couple Fmoc-5-Br-Trp-OH (HBTU/DIPEA) deprotect1->couple deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) couple->deprotect2 cleave 7. Cleave from Resin (TFA/TIPS/H2O) deprotect2->cleave precipitate 8. Precipitate in Ether cleave->precipitate purify 9. RP-HPLC Purification precipitate->purify end End: Pure 5-Br-Trp-Gly purify->end

Caption: Workflow for the solid-phase synthesis of this compound.

Cleavage_Logic peptide_resin Dipeptide-Resin (5-Br-Trp-Gly-Wang) cleavage_cocktail Cleavage Cocktail peptide_resin->cleavage_cocktail tfa TFA (Trifluoroacetic Acid) tfa->cleavage_cocktail scavengers Scavengers (TIPS, Water) scavengers->cleavage_cocktail alkylation Side Reaction: Indole Alkylation scavengers->alkylation Prevents cleaved_peptide Cleaved Peptide (Protonated) cleavage_cocktail->cleaved_peptide carbocations Reactive Carbocations (from resin and protecting groups) cleavage_cocktail->carbocations quenched_cations Quenched Carbocations carbocations->quenched_cations Trapped by Scavengers carbocations->alkylation

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-L-tryptophylglycine is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. As with many synthetic peptides, achieving high purity is crucial for its use in downstream applications such as in-vitro and in-vivo studies.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[2] This technique separates the target peptide from impurities based on differences in hydrophobicity.[3][4] This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound is introduced to the column in a highly polar mobile phase, causing it to bind to the hydrophobic stationary phase. The elution of the dipeptide is achieved by gradually increasing the concentration of an organic solvent in the mobile phase. This decreases the polarity of the mobile phase, leading to the desorption of the dipeptide from the stationary phase and its movement through the column. Impurities with different hydrophobicities will elute at different times, allowing for the collection of a highly purified fraction of the target compound.

Experimental Protocols

1. Sample Preparation

The crude this compound sample should be dissolved in a minimal amount of a suitable solvent. The initial mobile phase conditions are often the best choice for the sample solvent to ensure good peak shape.

  • Procedure:

    • Weigh the crude this compound powder.

    • Dissolve the powder in Mobile Phase A (see section 2 for composition) to a final concentration of 1-10 mg/mL.

    • Vortex or sonicate the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector is required.

Table 1: HPLC Instrumentation and Operating Parameters

ParameterValue
HPLC System Preparative HPLC with binary gradient capability
Column C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 15 mL/min
Detection Wavelength 220 nm and 280 nm
Column Temperature Ambient (or controlled at 25 °C)
Injection Volume 1-5 mL (depending on sample concentration and column capacity)

3. Purification Protocol

  • Equilibrate the C18 column with 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.

  • Inject the filtered crude sample solution onto the column.

  • Initiate the gradient elution as detailed in Table 1.

  • Monitor the chromatogram in real-time at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

  • Collect fractions corresponding to the main peak, which is expected to be this compound.

  • After the main peak has eluted, run a high-concentration organic wash (e.g., 95% Mobile Phase B) to elute any strongly bound impurities.

  • Re-equilibrate the column to the initial conditions (5% Mobile Phase B) before the next injection.

4. Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions with the desired purity (e.g., >95%).

  • Lyophilize the pooled fractions to remove the mobile phase solvents and obtain the purified this compound as a solid powder.

Data Presentation

Table 2: Expected Chromatographic Data (Hypothetical)

CompoundExpected Retention Time (min)Purity before Purification (%)Purity after Purification (%)
This compound15-20~70-85>95
Hydrophilic Impurities<10--
Hydrophobic Impurities>20--

Visualizations

HPLC_Purification_Workflow start Start: Crude this compound sample_prep Sample Preparation: - Dissolve in Mobile Phase A - Filter (0.45 µm) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection gradient_elution Gradient Elution on C18 Column (5-50% Acetonitrile with 0.1% TFA) hplc_injection->gradient_elution uv_detection UV Detection (220 nm & 280 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->fraction_collection If impure, re-process pooling Pooling of Pure Fractions (>95% Purity) purity_analysis->pooling If pure lyophilization Lyophilization pooling->lyophilization end End: Purified this compound lyophilization->end

References

Application Note: Mass Spectrometry Analysis of 5-Bromo-L-tryptophylglycine for Sickle Cell Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sickle cell disease (SCD) is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell sickling, vaso-occlusion, and severe pain crises. Novel therapeutic strategies are focused on inhibiting HbS polymerization. 5-Bromotryptophan (5-BrTrp) has been identified as a potent antigelling agent.[1] Dipeptides containing 5-BrTrp, such as 5-Bromo-L-tryptophylglycine, are of significant interest for their potential therapeutic effects.[1][2] This application note describes a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a crucial tool for pharmacokinetic and pharmacodynamic studies in the development of new SCD therapies.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₄BrN₃O₃

  • Molecular Weight: 340.18 g/mol

  • Structure:

    • 5-Bromo-L-tryptophan linked to a glycine residue via a peptide bond.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in positive ion mode electrospray ionization (ESI). The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).

Ion TypePredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Description
[M+H]⁺ 340.03 342.03 Parent Ion (Protonated Molecule)
b₂265.00267.005-Bromo-L-tryptophyl ion
y₁75.0475.04Glycine immonium ion
Immonium Ion (Trp)188.02190.02Immonium ion of 5-Bromotryptophan

Note: The m/z values are predicted and may vary slightly depending on the instrument calibration and resolution.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Solid-Phase Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation Liquid Chromatography Separation derivatization->lc_separation ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Confirmation data_acquisition->quantification sickle_cell_pathway cluster_conditions Pathophysiological Condition cluster_molecular_event Molecular Event cluster_cellular_event Cellular Event cluster_clinical_outcome Clinical Outcome cluster_intervention Therapeutic Intervention Deoxygenation Deoxygenation HbS_Polymerization Hemoglobin S Polymerization Deoxygenation->HbS_Polymerization RBC_Sickling Red Blood Cell Sickling HbS_Polymerization->RBC_Sickling Vaso_occlusion Vaso-occlusion RBC_Sickling->Vaso_occlusion Antigelling_Agent This compound (Antigelling Agent) Antigelling_Agent->HbS_Polymerization Inhibits

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the dipeptide 5-Bromo-L-tryptophylglycine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and analysis to confirm the structure and purity of this compound, which is of interest in drug development and biochemical research.

Introduction

This compound is a halogenated dipeptide. The incorporation of a bromine atom into the tryptophan residue can significantly influence its chemical properties, biological activity, and metabolic stability. Therefore, unambiguous structural characterization is crucial. NMR spectroscopy is a powerful analytical technique for the complete structural elucidation of small molecules like dipeptides. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the precise connectivity of atoms and the overall structure of the molecule. This document outlines the application of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) for the definitive characterization of this compound.

Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. This data is hypothetical and based on known chemical shifts of L-tryptophan and glycine residues in peptides, taking into account the effects of the bromine substituent and peptide bond formation.[1][2][3][4] Experimental values may vary depending on the solvent, concentration, and pH.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Trp H47.85d1.9
Trp H67.30dd8.6, 1.9
Trp H77.60d8.6
Trp H27.25s
Trp α-CH4.15t6.5
Trp β-CH₂3.35, 3.25m
Gly α-CH₂3.90s

Note: The indole N-H and amide N-H protons are typically exchanged in D₂O and may not be observed. In a non-deuterated solvent like DMSO-d₆, these would appear as broad singlets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AssignmentPredicted Chemical Shift (ppm)
Trp C=O174.5
Gly C=O172.0
Trp C7a137.0
Trp C3a128.5
Trp C5115.0
Trp C4124.0
Trp C6121.5
Trp C7113.0
Trp C2125.0
Trp C3110.0
Trp α-CH56.0
Trp β-CH₂28.0
Gly α-CH₂43.0

Experimental Protocols

The following are detailed methodologies for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.[5]

  • Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6] For this dipeptide, deuterium oxide (D₂O) is a suitable solvent. If observation of exchangeable protons (amide and indole N-H) is desired, a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.

  • Concentration: A concentration of 1-5 mM is recommended for dipeptide samples.[5][7] For a 500 µL sample, this corresponds to approximately 1.8-9.0 mg of this compound (MW ≈ 356.19 g/mol ).

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., 500 µL of D₂O).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • If necessary, adjust the pH with small amounts of DCl or NaOD to improve solubility and spectral resolution. The pH can influence the chemical shifts of ionizable groups.[5]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.[5]

a) ¹H NMR Spectroscopy

This is the initial and most fundamental NMR experiment.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak (for D₂O, typically around 4.79 ppm).

    • Integrate the signals to determine the relative number of protons.

b) ¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule.

  • Pulse Program: A standard ¹H-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[8]

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance and sensitivity.

    • Relaxation Delay (d1): 2 seconds.[8]

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift using the solvent peak or an internal standard.

c) 2D COSY (Correlation Spectroscopy)

COSY spectra reveal proton-proton couplings, typically through two or three bonds.[9][10]

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Scans per Increment: 2-8.

    • Number of Increments: 256-512 in the indirect dimension.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Symmetrize the spectrum.

    • Cross-peaks indicate coupled protons.

d) 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons with their directly attached carbons (one-bond C-H correlation).[11][12]

  • Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Scans per Increment: 4-16.

    • Number of Increments: 128-256 in the indirect dimension.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Each cross-peak represents a direct C-H bond.

e) 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[11][12]

  • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Scans per Increment: 8-32.

    • Number of Increments: 256-512 in the indirect dimension.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Cross-peaks reveal long-range C-H couplings.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Structure Elucidation weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR process Process Spectra h1_nmr->process cosy 2D COSY c13_nmr->process hsqc 2D HSQC cosy->process hmbc 2D HMBC hsqc->process hmbc->process assign_1d Assign ¹H & ¹³C Spectra process->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d structure Confirm Structure assign_2d->structure

Caption: Experimental workflow for NMR characterization.

molecular_structure_and_nmr cluster_molecule This compound cluster_nmr NMR Experiments mol h1 ¹H NMR (Proton Environment) mol->h1 cosy COSY (¹H-¹H Connectivity) h1->cosy hsqc HSQC (¹H-¹³C Direct Bonds) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc

Caption: Key NMR experiments for structural analysis.

References

Application Notes and Protocols for 5-Bromo-L-tryptophylglycine in Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching assays are powerful tools in drug discovery and biochemical research for studying molecular interactions, enzyme activity, and conformational changes in proteins. The intrinsic fluorescence of tryptophan residues is often utilized as a natural probe. However, the use of synthetic fluorescent amino acids can offer enhanced sensitivity and tailored spectroscopic properties. 5-Bromo-L-tryptophylglycine, a dipeptide containing the halogenated amino acid 5-bromotryptophan, presents unique opportunities for fluorescence quenching assays due to the heavy atom effect of the bromine, which can induce intramolecular quenching and modulate the fluorescence signal upon changes in its local environment.

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound in fluorescence quenching assays. Detailed protocols and data presentation guidelines are included to facilitate the integration of this novel probe into your research workflows.

Principle of Fluorescence Quenching with this compound

The fluorescence of the indole ring of tryptophan is sensitive to its immediate chemical environment. In this compound, the bromine atom at the 5th position of the indole ring acts as an internal quencher. This phenomenon, known as the "heavy atom effect," promotes intersystem crossing from the excited singlet state to the triplet state, thereby reducing the fluorescence quantum yield.

The degree of this intramolecular quenching is dependent on the conformation of the dipeptide and its interaction with the surrounding environment. Any molecular event that alters the conformation or the local environment of the 5-bromotryptophan residue can lead to a change in the fluorescence intensity. This principle can be exploited to develop sensitive assays for:

  • Enzyme Activity: If this compound is part of a substrate that is cleaved by an enzyme, the resulting change in the local environment of the brominated tryptophan can lead to a measurable change in fluorescence.

  • Protein-Ligand Binding: By incorporating this compound into a peptide that binds to a target protein, the binding event can be monitored by the change in its fluorescence.

  • Conformational Changes: Changes in protein or peptide conformation that affect the solvent accessibility or the proximity of quenching groups to the 5-bromotryptophan moiety will be reflected in the fluorescence signal.

Advantages of Using this compound

  • Enhanced Sensitivity: The inherent quenching by the bromine atom can lead to a low basal fluorescence signal. A conformational change that moves the bromine away from the indole ring or shields it from the solvent could result in a significant "turn-on" fluorescence response, providing a high signal-to-noise ratio.

  • Reduced Background Fluorescence: The red-shifted excitation and emission spectra of some tryptophan analogs can help to minimize background fluorescence from other endogenous molecules.

  • Site-Specific Probing: As a synthetic dipeptide, it can be strategically incorporated into larger peptide sequences to probe specific regions of interest.

Data Presentation

Quantitative data from fluorescence quenching assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValueConditions
Excitation Maximum (λex)290 nmPBS, pH 7.4
Emission Maximum (λem)355 nmPBS, pH 7.4
Quantum Yield (ΦF)0.05PBS, pH 7.4
Fluorescence Lifetime (τ)1.2 nsPBS, pH 7.4

Note: The data presented in this table is illustrative and based on the known properties of similar halogenated tryptophan analogs. Actual values should be determined experimentally.

Table 2: Example Data from an Enzyme Cleavage Assay

Substrate Concentration (µM)Initial Fluorescence (a.u.)Fluorescence after 30 min (a.u.)Change in Fluorescence (%)
050524
155150173
560450650
10658001131
207012001614

Experimental Protocols

Protocol 1: General Fluorescence Spectroscopy of this compound

Objective: To determine the basic fluorescent properties of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution in PBS to a final concentration of 10 µM in a quartz cuvette.

  • Place the cuvette in the spectrofluorometer.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 355 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm) to determine the excitation maximum.

  • Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 290 nm) and scan a range of emission wavelengths (e.g., 310-450 nm) to determine the emission maximum.

  • Record the fluorescence intensity at the excitation and emission maxima.

Protocol 2: Enzyme Activity Assay using a this compound-based Substrate

Objective: To measure the activity of a protease by monitoring the fluorescence change upon cleavage of a peptide substrate containing this compound.

Materials:

  • Custom synthesized peptide substrate containing this compound (e.g., Abz-Phe-Arg-(5-Br-Trp)-Gly-Gly-EDDnp)

  • Protease of interest (e.g., Trypsin)

  • Assay buffer (specific to the enzyme)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of the peptide substrate in DMSO.

  • Prepare serial dilutions of the protease in the assay buffer.

  • In a 96-well plate, add a fixed volume of the substrate solution to each well.

  • Add varying concentrations of the protease to the wells to initiate the reaction. Include a no-enzyme control.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the fluorescence intensity at appropriate time intervals using the predetermined excitation and emission wavelengths for the 5-bromotryptophan fluorophore.

  • Plot the change in fluorescence as a function of time or enzyme concentration to determine the enzyme kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate (5-Br-Trp-Gly containing) mix Mix Substrate, Enzyme, and Buffer in Microplate prep_substrate->mix prep_enzyme Prepare Enzyme (Protease) prep_enzyme->mix prep_buffer Prepare Assay Buffer prep_buffer->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Fluorescence (Ex/Em) over Time incubate->measure plot Plot Fluorescence vs. Time/Concentration measure->plot calculate Calculate Kinetic Parameters (Km, Vmax) plot->calculate

Caption: Workflow for an enzyme activity assay.

quenching_mechanism cluster_ground Ground State cluster_excited Excited State S0 S0 S1 S1 S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing (promoted by Br) T1->S0 Phosphorescence (non-radiative decay)

Caption: Jablonski diagram illustrating the heavy atom effect.

logical_relationship A Change in Local Environment of 5-Br-Trp-Gly B Alteration of Intramolecular Quenching Efficiency A->B C Measurable Change in Fluorescence Intensity B->C

Caption: Logical flow of the assay principle.

Application Notes and Protocols: 5-Bromo-L-tryptophylglycine as a Molecular Probe for Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-L-tryptophylglycine is a synthetic dipeptide containing the intrinsically fluorescent amino acid analog, 5-bromo-L-tryptophan. The bromine substitution on the indole ring of tryptophan modulates its electronic and steric properties, making it a sensitive probe for investigating protein structure, dynamics, and ligand binding. The inherent fluorescence of the 5-bromotryptophan moiety allows for the use of fluorescence spectroscopy to monitor its interaction with proteins. When the probe binds to a protein, changes in the local microenvironment of the fluorophore can lead to alterations in its fluorescence properties, such as quenching or enhancement of the fluorescence signal, and shifts in the emission maximum. These changes can be used to determine binding affinities, stoichiometry, and to probe the nature of the binding site.

These application notes provide a comprehensive overview of the use of this compound as a molecular probe, including its principles of operation, detailed experimental protocols for fluorescence quenching assays, and illustrative data on its interaction with a model protein, Human Serum Albumin (HSA).

Principle of Application

The application of this compound as a molecular probe is primarily based on the principles of fluorescence quenching. When this fluorescent dipeptide binds to a protein, its fluorescence can be quenched by nearby amino acid residues in the protein's binding pocket through various mechanisms, including static and dynamic quenching.

  • Static Quenching: This occurs when the fluorophore (this compound) and the quencher (an amino acid residue on the protein) form a non-fluorescent ground-state complex.

  • Dynamic Quenching: This results from collisional encounters between the excited-state fluorophore and the quencher.

By systematically titrating a protein solution with the this compound probe and measuring the corresponding decrease in fluorescence intensity, one can determine the binding parameters of the interaction. The Stern-Volmer equation is a fundamental tool used to analyze this quenching data.

Data Presentation

The following tables summarize illustrative quantitative data for the interaction of a tryptophan-containing dipeptide probe with Human Serum Albumin (HSA). Note: This data is representative and based on studies of similar tryptophan derivatives. Actual values for this compound should be determined experimentally.

Table 1: Binding Parameters of a Tryptophan-Dipeptide Probe with Human Serum Albumin (HSA) at Different Temperatures

Temperature (K)Stern-Volmer Constant (KSV) (M-1)Binding Constant (Kb) (M-1)Number of Binding Sites (n)
2981.5 x 1042.8 x 104~1
3081.2 x 1041.9 x 104~1
3180.9 x 1041.2 x 104~1

Table 2: Thermodynamic Parameters for the Interaction of a Tryptophan-Dipepeptide Probe with HSA

Thermodynamic ParameterValueUnit
Change in Enthalpy (ΔH°)-25.8kJ·mol-1
Change in Entropy (ΔS°)35.2J·mol-1·K-1
Change in Gibbs Free Energy (ΔG°) at 298 K-36.3kJ·mol-1

Experimental Protocols

Protocol 1: Determination of Protein-Probe Binding Affinity using Fluorescence Quenching Titration

This protocol describes the steps to determine the binding constant (Kb) and the number of binding sites (n) for the interaction of this compound with a target protein.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Purified target protein (e.g., Human Serum Albumin) solution of known concentration (e.g., 10 µM in phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.

    • Set the excitation wavelength to the absorption maximum of this compound (typically around 290-300 nm).

    • Set the emission wavelength scan range (e.g., 310-450 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Sample Preparation:

    • Pipette 2.0 mL of the 10 µM protein solution into a quartz cuvette.

    • Place the cuvette in the fluorometer's sample holder and allow it to equilibrate to the desired temperature (e.g., 298 K).

  • Fluorescence Titration:

    • Record the fluorescence emission spectrum of the protein solution alone. This will serve as the initial fluorescence intensity (F0).

    • Make successive additions of small aliquots (e.g., 2-10 µL) of the 1 mM this compound stock solution to the cuvette.

    • After each addition, gently mix the solution by inverting the cuvette (avoiding bubble formation) and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity values for the dilution effect using the following equation: Fcorr = Fobs * (V0 + Vi) / V0 where Fcorr is the corrected fluorescence intensity, Fobs is the observed fluorescence intensity, V0 is the initial volume of the protein solution, and Vi is the volume of the probe solution added.

    • Plot the Stern-Volmer graph of F0/Fcorr versus the concentration of the probe [Q]. The Stern-Volmer constant (KSV) can be obtained from the slope of the linear portion of the plot.

    • To determine the binding constant (Kb) and the number of binding sites (n), plot log[(F0 - Fcorr) / Fcorr] versus log[Q]. The intercept of this plot gives log(Kb) and the slope gives n.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results prep_probe Prepare this compound Stock Solution titration Fluorescence Titration: Add probe to protein solution prep_probe->titration prep_protein Prepare Target Protein Solution prep_protein->titration setup Fluorometer Setup (Excitation/Emission λ, Slits) setup->titration record Record Fluorescence Spectra after each addition titration->record correction Correct for Dilution record->correction sv_plot Stern-Volmer Plot (F0/F vs. [Q]) correction->sv_plot binding_plot Double Logarithm Plot (log[(F0-F)/F] vs. log[Q]) correction->binding_plot ksv Determine KSV sv_plot->ksv kb_n Determine Kb and n binding_plot->kb_n

Caption: Experimental workflow for determining protein-probe binding parameters.

Logical_Relationship probe This compound (Fluorophore) binding Binding Event probe->binding protein Target Protein (with Quenching Residues) protein->binding quenching Fluorescence Quenching binding->quenching signal Decreased Fluorescence Signal quenching->signal analysis Data Analysis (Stern-Volmer) signal->analysis parameters Binding Parameters (Kb, n) analysis->parameters

Caption: Logical relationship of the molecular probe application.

Conclusion

This compound serves as a valuable molecular probe for studying protein binding interactions through fluorescence spectroscopy. The protocols and illustrative data provided herein offer a framework for researchers to design and execute experiments to characterize the binding of this probe to their protein of interest. The straightforward nature of fluorescence quenching assays, coupled with the sensitivity of the 5-bromotryptophan fluorophore, makes this a powerful tool in drug discovery and fundamental protein science research. It is important to reiterate that the quantitative data presented are for illustrative purposes, and experimental determination is necessary for each specific protein-probe system.

Application Notes and Protocols for the Incorporation of 5-Bromo-L-tryptophylglycine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical dipeptide, 5-Bromo-L-tryptophylglycine, into larger peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the necessary protocols, potential challenges, and analytical methods for the synthesis, purification, and characterization of the resulting modified peptides.

Introduction

The introduction of halogenated amino acids, such as 5-bromotryptophan, into peptide sequences is a powerful strategy in medicinal chemistry and chemical biology. The bromine substituent can enhance the pharmacological properties of a peptide by increasing its binding affinity, metabolic stability, and cell permeability. Incorporating this compound as a dipeptide unit can be an efficient method to introduce this modification, potentially overcoming challenges associated with the coupling of single, bulky modified amino acids. These modified peptides have potential applications as modulators of ion channels, mirroring the activity of naturally occurring conotoxins, and may serve as novel therapeutics for neurological disorders.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-5-Bromo-L-tryptophylglycine-OH is not extensively reported in the literature, the following table provides representative data for the coupling of Fmoc-amino acids in standard SPPS protocols. It is expected that the coupling of the bulkier dipeptide may require optimized conditions to achieve comparable efficiencies.

Coupling StepCoupling ReagentActivation Time (min)Coupling Time (min)Estimated Coupling Efficiency (%)Monitoring Method
Standard Fmoc-Amino AcidHBTU/DIPEA230-60>99%Kaiser Test/TNBS Test
Fmoc-5-Bromo-L-tryptophanHATU/DIPEA560-12098-99%Kaiser Test/TNBS Test
Fmoc-5-Bromo-L-tryptophylglycine-OH HATU/DIPEA 5-10 120-240 >95% (projected) Kaiser Test/TNBS Test

Note: The data for Fmoc-5-Bromo-L-tryptophylglycine-OH is an estimation based on the increased steric hindrance of the dipeptide. Efficiency should be monitored closely for each synthesis.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-5-Bromo-L-tryptophylglycine-OH

This protocol describes the solution-phase synthesis of the protected dipeptide building block.

Materials:

  • Fmoc-5-bromo-L-tryptophan

  • Glycine methyl ester hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Coupling: a. Dissolve Fmoc-5-bromo-L-tryptophan (1.0 eq) in a minimal amount of DMF. b. In a separate flask, dissolve glycine methyl ester hydrochloride (1.1 eq) and DIPEA (2.2 eq) in DCM. c. To the Fmoc-5-bromo-L-tryptophan solution, add HBTU (1.0 eq) and DIPEA (1.0 eq). Stir for 5 minutes to pre-activate. d. Add the pre-activated Fmoc-5-bromo-L-tryptophan solution to the glycine methyl ester solution. e. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. f. Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-5-Bromo-L-tryptophylglycine methyl ester.

  • Saponification: a. Dissolve the crude dipeptide ester in a 3:1 mixture of THF and water. b. Cool the solution to 0°C and add LiOH (1.5 eq) in water. c. Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC. d. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Fmoc-5-Bromo-L-tryptophylglycine-OH. g. Purify the product by flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual Fmoc SPPS procedure for incorporating the dipeptide into a growing peptide chain.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-5-Bromo-L-tryptophylglycine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

  • DCM

  • 20% Piperidine in DMF

  • Kaiser test or TNBS (2,4,6-trinitrobenzenesulfonic acid) test reagents

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF and add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-5-Bromo-L-tryptophylglycine-OH: a. In a separate vial, dissolve Fmoc-5-Bromo-L-tryptophylglycine-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. b. Allow the mixture to pre-activate for 5-10 minutes. c. Add the activated dipeptide solution to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. e. Monitor the coupling reaction using the Kaiser test or TNBS test. If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or perform a double coupling. f. Once the coupling is complete (negative Kaiser/TNBS test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection as described in Step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. Note: The stability of the 5-bromoindole group to prolonged TFA treatment should be considered. Minimizing cleavage time is recommended. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and analyze by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Characterization:

  • Mass Spectrometry (MS): Verify the molecular weight of the purified peptide. The incorporation of 5-bromotryptophan will result in a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) with a nearly 1:1 natural abundance. This will be observed as two peaks separated by approximately 2 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can be used to confirm the structure of the peptide and the incorporation of the 5-bromotryptophan residue. The bromine atom will induce chemical shift changes in the protons of the indole ring, which can be compared to the shifts of an unmodified tryptophan residue.

  • Amino Acid Analysis: Can be used to confirm the amino acid composition of the final peptide.

Visualizations

experimental_workflow cluster_synthesis Dipeptide Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Purification & Characterization s1 Fmoc-5-bromo-L-tryptophan + Glycine methyl ester s2 Coupling (HBTU/DIPEA) s1->s2 s3 Fmoc-5-Br-Trp-Gly-OMe s2->s3 s4 Saponification (LiOH) s3->s4 s5 Fmoc-5-Br-Trp-Gly-OH s4->s5 p3 Dipeptide Coupling (HATU/DIPEA) s5->p3 Building Block p1 Resin Swelling p2 Fmoc Deprotection p1->p2 p2->p3 p4 Chain Elongation p3->p4 p5 Cleavage from Resin (TFA) p4->p5 a1 Crude Peptide Precipitation p5->a1 a2 RP-HPLC Purification a1->a2 a3 Lyophilization a2->a3 a4 Mass Spectrometry a3->a4 a5 NMR Spectroscopy a3->a5

Caption: Workflow for the synthesis and analysis of peptides containing this compound.

signaling_pathway peptide 5-Br-Trp Peptide (e.g., Conotoxin Analog) channel Voltage-Gated Sodium Channel (NaV) peptide->channel Binds to pore inhibition Channel Blockade channel->inhibition na_influx Decreased Na+ Influx inhibition->na_influx depolarization Reduced Neuronal Depolarization na_influx->depolarization ap Inhibition of Action Potential Firing depolarization->ap neurotransmission Altered Neurotransmitter Release ap->neurotransmission effect Therapeutic Effect (e.g., Analgesia, Neuroprotection) neurotransmission->effect

Caption: Proposed mechanism of action for a 5-bromotryptophan-containing peptide targeting a voltage-gated sodium channel.

Application Notes and Protocols for 5-Bromo-L-tryptophylglycine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific experimental data on 5-Bromo-L-tryptophylglycine in neuroscience is not available in the public domain. The following application notes and protocols are presented as a hypothetical framework based on the known functions of related molecules, such as L-tryptophan and its brominated derivatives, and established neuroscience research methodologies. These protocols are intended to serve as a template for investigating the potential neurobiological effects of this novel dipeptide.

Introduction

This compound is a synthetic dipeptide containing the non-proteinogenic amino acid 5-Bromo-L-tryptophan. The incorporation of a bromine atom onto the indole ring of tryptophan may alter its metabolic fate and receptor binding properties, making it a compound of interest for neuroscience research. L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), which plays a critical role in regulating mood, cognition, and behavior.[1] Brominated tryptophan derivatives have been explored for their potential to modulate serotonergic pathways and for the development of novel therapeutic agents for neurological and psychiatric disorders.[2] Peptides containing brominated tryptophan have been investigated for neuroprotective and anticonvulsant properties.

These application notes provide a theoretical framework for the initial characterization of this compound in experimental neuroscience, focusing on its potential role as a modulator of serotonergic signaling and neuronal function.

Hypothesized Mechanism of Action

It is hypothesized that this compound may act as a pro-drug, being cleaved by peptidases to release 5-Bromo-L-tryptophan and glycine. 5-Bromo-L-tryptophan could then serve as a precursor for the synthesis of 5-bromo-serotonin, a halogenated analog of serotonin, potentially exhibiting altered affinity and efficacy at 5-HT receptors. The released glycine may also exert neuroprotective effects.[3]

Hypothesized Signaling Pathway of this compound This compound This compound Peptidases Peptidases This compound->Peptidases Cleavage 5-Bromo-L-tryptophan 5-Bromo-L-tryptophan Peptidases->5-Bromo-L-tryptophan Glycine Glycine Peptidases->Glycine Tryptophan_Hydroxylase Tryptophan_Hydroxylase 5-Bromo-L-tryptophan->Tryptophan_Hydroxylase Hydroxylation Neuroprotection Neuroprotective Effects Glycine->Neuroprotection 5-Bromo-5-hydroxytryptophan 5-Bromo-5-hydroxytryptophan Tryptophan_Hydroxylase->5-Bromo-5-hydroxytryptophan AADC Aromatic L-amino acid decarboxylase 5-Bromo-5-hydroxytryptophan->AADC Decarboxylation 5-Bromo-Serotonin 5-Bromo-Serotonin AADC->5-Bromo-Serotonin 5-HT_Receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5-Bromo-Serotonin->5-HT_Receptors Binding Neuronal_Response Modulation of Neuronal Excitability and Gene Expression 5-HT_Receptors->Neuronal_Response

Hypothesized metabolic and signaling pathway of this compound.

Experimental Applications and Protocols

Application 1: Assessment of Neuronal Viability and Neuroprotection

This experiment aims to determine the effect of this compound on the viability of primary cortical neurons and its potential to protect against excitotoxicity.

Protocol: MTT Assay for Neuronal Viability

  • Cell Culture:

    • Culture primary rat cortical neurons in Neurobasal medium supplemented with B-27 and GlutaMAX on poly-D-lysine coated 96-well plates.

    • Maintain cultures for 7-10 days in vitro (DIV) to allow for neuronal maturation.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • On DIV 7, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control.

    • To assess neuroprotection, pre-treat neurons with this compound for 24 hours, followed by co-incubation with 100 µM glutamate for 1 hour to induce excitotoxicity.

  • MTT Assay:

    • After the treatment period (e.g., 48 hours for viability, 24 hours post-glutamate for neuroprotection), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control.

    • For neuroprotection, compare the viability of cells treated with glutamate alone to those pre-treated with this compound.

Illustrative Data

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)Neuroprotection (% Viability vs. Glutamate)
Vehicle Control-100 ± 5.2N/A
This compound198.5 ± 4.8105.3 ± 6.1
1099.1 ± 5.5115.8 ± 7.3
5097.6 ± 6.1135.2 ± 8.9
10085.3 ± 7.9128.4 ± 8.1
Glutamate Only10045.2 ± 3.7100
Application 2: Quantification of Serotonin and its Metabolites

This experiment is designed to investigate whether this compound treatment leads to the production of serotonin and/or a brominated analog in neuronal cells.

Protocol: HPLC-MS for Serotonin Detection

  • Cell Culture and Treatment:

    • Culture SH-SY5Y neuroblastoma cells or primary serotonergic neurons.

    • Treat cells with 50 µM this compound or vehicle for 24 hours.

  • Sample Preparation:

    • Harvest the cells and lyse them in a suitable buffer.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and collect the supernatant for analysis.

  • HPLC-MS Analysis:

    • Use a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Develop a gradient elution method using mobile phases such as formic acid in water and acetonitrile.

    • Monitor for the mass-to-charge ratio (m/z) of serotonin (177.09) and the predicted m/z of 5-bromo-serotonin (254.99/256.99 due to bromine isotopes).

  • Data Analysis:

    • Quantify the peak areas corresponding to the target analytes and normalize to the total protein concentration of the cell lysate.

Illustrative Data

AnalyteVehicle Control (ng/mg protein)This compound (ng/mg protein)
Serotonin (5-HT)15.8 ± 2.114.9 ± 1.9
5-Bromo-SerotoninNot Detected25.3 ± 3.5
L-Tryptophan120.4 ± 11.395.7 ± 9.8
5-Bromo-L-tryptophanNot Detected88.2 ± 8.1

digraph "Experimental Workflow for HPLC-MS Analysis" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Culture_Neurons" [label="Culture Neuronal Cells\n(e.g., SH-SY5Y)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treat with this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Harvest" [label="Harvest and Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; "Supernatant_Collection" [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; "HPLC_MS" [label="HPLC-MS Analysis", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Quantify Analytes", shape=Msquare, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Culture_Neurons" -> "Treatment"; "Treatment" -> "Cell_Harvest"; "Cell_Harvest" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Supernatant_Collection"; "Supernatant_Collection" -> "HPLC_MS"; "HPLC_MS" -> "Data_Analysis"; }

Workflow for the analysis of serotonin and its metabolites.
Application 3: Electrophysiological Assessment of Neuronal Activity

This experiment aims to determine if this compound modulates neuronal excitability, which could be indicative of an effect on ion channels or neurotransmitter systems.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use primary hippocampal or cortical neurons cultured on glass coverslips for 10-14 DIV.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope.

    • Perform whole-cell patch-clamp recordings to measure membrane potential and firing frequency in current-clamp mode, and synaptic currents in voltage-clamp mode.

    • Obtain a stable baseline recording in artificial cerebrospinal fluid (aCSF).

    • Perfuse the chamber with aCSF containing 50 µM this compound and record the changes in neuronal activity.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential frequency, and the amplitude and frequency of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs).

Illustrative Data

ParameterBaselineThis compound (50 µM)% Change
Resting Membrane Potential (mV)-65.2 ± 2.1-68.9 ± 2.5-5.7%
Action Potential Frequency (Hz)3.5 ± 0.81.8 ± 0.5-48.6%
sEPSC Amplitude (pA)15.1 ± 1.914.8 ± 2.0-2.0%
sEPSC Frequency (Hz)2.2 ± 0.41.1 ± 0.3-50.0%

digraph "Logical Flow for Electrophysiology" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Prepare_Neurons" [label="Prepare Cultured Neurons\non Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; "Establish_Recording" [label="Establish Whole-Cell\nPatch-Clamp Recording", fillcolor="#FBBC05", fontcolor="#202124"]; "Baseline" [label="Record Baseline Activity\nin aCSF", fillcolor="#F1F3F4", fontcolor="#202124"]; "Perfusion" [label="Perfuse with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Record_Response" [label="Record Changes in\nNeuronal Activity", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Analyze Electrophysiological\nParameters", shape=Msquare, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Neurons" -> "Establish_Recording"; "Establish_Recording" -> "Baseline"; "Baseline" -> "Perfusion"; "Perfusion" -> "Record_Response"; "Record_Response" -> "Analysis"; }

Logical workflow for electrophysiological experiments.

References

Application Notes and Protocols for a Novel Biological Assay Using 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a novel in vitro biological assay utilizing the synthetic dipeptide, 5-Bromo-L-tryptophylglycine, as a substrate for the determination of dipeptidyl peptidase IV (DPP-IV) activity. This assay is designed for high-throughput screening of potential DPP-IV inhibitors, which are of significant interest in the development of therapeutics for type 2 diabetes and other metabolic disorders.

Introduction

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various hormones and chemokines, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

This compound is a novel synthetic dipeptide that serves as a specific substrate for DPP-IV. Upon cleavage by DPP-IV, the release of 5-Bromo-L-tryptophan can be monitored, providing a direct measure of enzyme activity. The bromine substitution on the tryptophan indole ring offers unique spectral properties that can be leveraged for sensitive detection.[1][2] This assay provides a robust and reliable method for identifying and characterizing novel DPP-IV inhibitors.

Principle of the Assay

The assay is based on the enzymatic cleavage of the dipeptide this compound by DPP-IV. The reaction releases glycine and 5-Bromo-L-tryptophan. The free 5-Bromo-L-tryptophan can then be quantified, and its rate of formation is directly proportional to the DPP-IV activity. In this proposed protocol, the detection of 5-Bromo-L-tryptophan is achieved by its reaction with a specific reagent to produce a fluorescent product, allowing for highly sensitive measurements.

Materials and Reagents

  • This compound (Substrate)

  • Recombinant Human DPP-IV (Enzyme)

  • DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DPP-IV Inhibitor (e.g., Sitagliptin, as a positive control)

  • Detection Reagent (A proprietary reagent that reacts with the primary amine of 5-Bromo-L-tryptophan to yield a fluorescent product)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission maxima to be determined based on the detection reagent)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

I. Reagent Preparation
  • DPP-IV Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0. Store at 4°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the DPP-IV Assay Buffer. Store at -20°C in aliquots.

  • Enzyme Solution: Prepare a working solution of Recombinant Human DPP-IV in DPP-IV Assay Buffer to a final concentration of 20 ng/µL. Keep on ice during use.

  • Inhibitor Stock Solution: Prepare a 1 mM stock solution of Sitagliptin in DPP-IV Assay Buffer. Store at -20°C.

  • Detection Reagent: Prepare the detection reagent according to the manufacturer’s instructions.

II. DPP-IV Activity Assay Protocol
  • Assay Plate Preparation:

    • Add 20 µL of DPP-IV Assay Buffer to all wells of a 96-well microplate.

    • For inhibitor screening, add 5 µL of test compound or positive control (Sitagliptin) at various concentrations. For the no-inhibitor control, add 5 µL of DPP-IV Assay Buffer.

  • Enzyme Addition:

    • Add 10 µL of the DPP-IV enzyme solution to each well.

    • Mix gently by tapping the plate and incubate for 15 minutes at 37°C.

  • Substrate Addition and Reaction Initiation:

    • Add 15 µL of the this compound substrate solution to each well to initiate the reaction.

    • The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Detection:

    • Add 50 µL of the Detection Reagent to each well to stop the reaction and initiate the fluorescent signal development.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

III. Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    where:

    • Fluorescence_Control is the fluorescence of the well with no inhibitor.

    • Fluorescence_Inhibitor is the fluorescence of the well with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Hypothetical DPP-IV Inhibition Data for a Novel Compound
Compound Concentration (nM)% Inhibition
112.5
1035.2
5051.8
10075.3
50092.1
100098.6

IC50 Value: 45.7 nM

Table 2: Comparison of IC50 Values for Known and Experimental DPP-IV Inhibitors
InhibitorIC50 (nM)
Sitagliptin (Positive Control)19.2
Experimental Compound A45.7
Experimental Compound B120.5

Visualizations

Signaling Pathway of DPP-IV in Glucose Homeostasis

DPP_IV_Signaling Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPPIV DPP-IV Incretins->DPPIV are substrates for Insulin Insulin Secretion Pancreas->Insulin stimulates GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake promotes BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose Inactive Inactive Peptides DPPIV->Inactive cleaves to Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) Inhibitor->DPPIV inhibits

Caption: DPP-IV inactivates incretin hormones, reducing insulin secretion.

Experimental Workflow for DPP-IV Inhibition Assay

Assay_Workflow Start Start PreparePlate Prepare 96-well Plate (Buffer, Inhibitor/Control) Start->PreparePlate AddEnzyme Add DPP-IV Enzyme PreparePlate->AddEnzyme Incubate1 Incubate (15 min, 37°C) AddEnzyme->Incubate1 AddSubstrate Add Substrate (this compound) Incubate1->AddSubstrate Incubate2 Incubate (30 min, 37°C) AddSubstrate->Incubate2 AddDetection Add Detection Reagent Incubate2->AddDetection Incubate3 Incubate (10 min, RT) AddDetection->Incubate3 ReadFluorescence Measure Fluorescence Incubate3->ReadFluorescence AnalyzeData Data Analysis (% Inhibition, IC50) ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the DPP-IV inhibition assay.

Logical Relationship of Assay Components

Assay_Components DPPIV DPP-IV Enzyme Product1 5-Bromo-L-tryptophan DPPIV->Product1 cleaves Product2 Glycine Substrate This compound (Substrate) Substrate->DPPIV Detection Detection Reagent Product1->Detection reacts with Inhibitor Inhibitor Inhibitor->DPPIV blocks Signal Fluorescent Signal Detection->Signal generates

Caption: Interaction of components in the DPP-IV assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Bromo-L-tryptophylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Side reactions during bromination of L-tryptophan: Direct bromination can lead to multiple brominated species and oxidation of the indole ring.

  • Indole ring protection: The indole nitrogen of tryptophan is susceptible to alkylation and other side reactions during peptide coupling and cleavage steps.[1][2][3][4]

  • Racemization: The chirality of the amino acids can be compromised during activation and coupling.

  • Purification of the final dipeptide: Separating the desired product from starting materials, byproducts, and diastereomers can be complex.

  • Low yields: Inefficient coupling or deprotection steps, as well as side reactions, can significantly reduce the overall yield.

Q2: Which protecting groups are recommended for the 5-Bromo-L-tryptophan residue during peptide synthesis?

For the α-amino group, standard Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are typically used.[3][5] For the indole nitrogen of the brominated tryptophan, a formyl (CHO) group can offer protection against acid-catalyzed side reactions during cleavage.[2][3][6] The choice of protecting group strategy will depend on the overall synthetic route and the other amino acids in the peptide.

Q3: What coupling reagents are most effective for synthesizing this dipeptide?

A variety of coupling reagents can be used, with the choice often depending on the specific protecting groups and reaction conditions. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to minimize racemization.[7][8] Newer phosphonium or aminium-based reagents such as HBTU or HATU can also provide high coupling efficiency.[8]

Q4: How can I minimize side reactions during the cleavage of protecting groups?

The use of scavengers is crucial during the final cleavage step, especially when strong acids like trifluoroacetic acid (TFA) are used to remove Boc groups. Scavengers such as triisopropylsilane (TIS) and water help to trap reactive carbocations that can otherwise lead to alkylation of the electron-rich indole ring of tryptophan.[4]

Q5: What is the best method for purifying the final this compound product?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides of this nature.[9][10] A gradient of water and a polar organic solvent (like acetonitrile), both typically containing a small amount of an ion-pairing agent like TFA, is used to achieve separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dipeptide - Incomplete coupling reaction.- Premature removal of protecting groups.- Side reactions involving the indole ring.- Loss of product during workup and purification.- Increase coupling time or use a more efficient coupling reagent (e.g., HATU).- Ensure orthogonal protecting group strategy.- Use an indole-protecting group (e.g., formyl).- Optimize purification protocol to minimize losses.
Multiple Peaks on HPLC Analysis of Crude Product - Incomplete reaction (starting materials present).- Racemization leading to diastereomers.- Presence of byproducts from side reactions (e.g., alkylated tryptophan).- Monitor reaction completion by TLC or LC-MS.- Use racemization-suppressing additives (e.g., HOBt).- Employ scavengers during deprotection steps.
Mass Spectrometry Shows Unexpected Masses - Alkylation or other modification of the tryptophan side chain.- Incomplete removal of protecting groups.- Dimerization or oligomerization of the peptide.- Verify the integrity of the 5-Bromo-L-tryptophan starting material.- Ensure complete deprotection by extending reaction time or using fresh reagents.- Use high-dilution conditions for coupling if oligomerization is suspected.
Poor Solubility of the Final Peptide - Aggregation of the dipeptide.- Adjust the pH of the solution.- Lyophilize the peptide from a tert-butanol/water mixture to obtain a more soluble, fluffy powder.

Experimental Protocols

Protocol 1: Boc-Based Solution-Phase Synthesis of this compound
  • Coupling Reaction:

    • Dissolve Boc-5-Bromo-L-tryptophan (1.0 eq) and Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

    • Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DIC (1.1 eq) and HOBt (1.1 eq) in DMF.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification of Protected Dipeptide:

    • Once the reaction is complete, filter off any precipitated urea byproduct.

    • Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Saponification of the Methyl Ester:

    • Dissolve the purified, protected dipeptide in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the Boc-protected dipeptide acid.

  • Final Deprotection:

    • Dissolve the Boc-protected dipeptide acid in a solution of 50% TFA in dichloromethane containing scavengers (e.g., 2.5% water, 2.5% TIS).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate the product.

    • Purify the final product by RP-HPLC.

Data Presentation

Table 1: Comparison of Coupling Reagents for Boc-5-Br-Trp-Gly-OMe Synthesis
Coupling ReagentAdditiveBaseReaction Time (h)Crude Purity (%)Yield (%)
DCCHOBtNMM128590
DICHOBtDIPEA128892
HBTU-DIPEA49295
HATU-DIPEA29597

Data are representative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow A Boc-5-Br-Trp-OH + H-Gly-OMe B Coupling (DIC/HOBt) A->B DMF C Boc-5-Br-Trp-Gly-OMe B->C D Saponification (LiOH) C->D THF/H2O E Boc-5-Br-Trp-Gly-OH D->E F Deprotection (TFA/Scavengers) E->F DCM G H-5-Br-Trp-Gly-OH F->G H Purification (RP-HPLC) G->H I Final Product H->I

Caption: Solution-phase synthesis workflow for this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_coupling Analyze Crude by LC-MS: Incomplete Coupling? start->check_coupling improve_coupling Increase coupling time or use HATU/HBTU. check_coupling->improve_coupling Yes check_side_products Side Products Observed? check_coupling->check_side_products No improve_coupling->check_side_products use_indole_protection Protect Indole Ring (e.g., Boc or Formyl). check_side_products->use_indole_protection Yes check_deprotection Analyze Crude by LC-MS: Alkylation Products? check_side_products->check_deprotection No use_indole_protection->check_deprotection add_scavengers Increase Scavenger Concentration (TIS). check_deprotection->add_scavengers Yes optimize_purification Optimize HPLC Gradient and Loading. check_deprotection->optimize_purification No add_scavengers->optimize_purification success Successful Synthesis optimize_purification->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

optimizing coupling efficiency of 5-Bromo-L-tryptophan during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of 5-Bromo-L-tryptophan during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating 5-Bromo-L-tryptophan into a peptide sequence?

The primary challenges are similar to those for incorporating standard tryptophan, but can be exacerbated by the electron-withdrawing nature of the bromine substituent. These include:

  • Low Coupling Efficiency: Incomplete reaction of the carboxyl group of 5-Bromo-L-tryptophan with the N-terminal amine of the growing peptide chain can occur, particularly in "difficult sequences" known for aggregation.[1][2]

  • Side Reactions: The indole ring of tryptophan is susceptible to modification. During cleavage from the resin, protecting groups from other amino acids (e.g., sulfonyl moieties from arginine) can reattach to the tryptophan indole nucleus.[3] Alkylation of the indole ring by the linker from the solid support has also been observed.[4]

  • Oxidation: The tryptophan indole ring is sensitive to oxidation, which can occur during synthesis or cleavage.[5]

  • Solubility Issues: Peptides rich in hydrophobic residues like 5-Bromo-L-tryptophan can have poor solubility in standard SPPS solvents, leading to aggregation and reduced reaction efficiency.[2][6]

Q2: Is a side-chain protecting group necessary for 5-Bromo-L-tryptophan?

While tryptophan can be used without a protecting group, it is highly recommended to protect the indole nitrogen to minimize side reactions.[3] The most common protecting group in Fmoc chemistry is the tert-butyloxycarbonyl (Boc) group [Fmoc-Trp(Boc)-OH].[3] This group effectively prevents modification of the indole ring by cationic species generated during cleavage, particularly when used with arginine derivatives like Fmoc-Arg(Pbf)-OH.[3] In Boc chemistry, a formyl group (For) is often used.[3][7]

Q3: Which coupling reagents are most effective for 5-Bromo-L-tryptophan?

For challenging couplings, including those involving sterically hindered or electron-deficient amino acids, high-reactivity coupling reagents are recommended.[8] Uronium/aminium or phosphonium salt-based reagents are generally preferred for their efficiency and ability to minimize racemization.[9][10]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Symptom: Incomplete coupling as indicated by a positive Kaiser test (for free primary amines) or by mass spectrometry analysis of the final peptide showing a deletion of 5-Bromo-L-tryptophan.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance/Difficult Sequence - Double Couple: Repeat the coupling step with fresh reagents.[8] - Use a more potent coupling reagent: Switch to a higher reactivity reagent such as HATU, HCTU, or COMU.[8][11] - Increase reaction time and/or temperature: Extend the coupling time or gently warm the reaction vessel (e.g., to 40-50°C), though this may increase the risk of side reactions.[3]
Peptide Aggregation on Resin - Use a "magic mixture" of solvents: A combination of DCM, DMF, and NMP (1:1:1) can improve solvation.[2] - Incorporate chaotropic salts: Additives like guanidinium hydrochloride can disrupt secondary structures and improve solubility.[12] - Use a different resin: A more polar resin or one with a lower loading capacity may reduce aggregation.
Poor Solubility of 5-Bromo-L-tryptophan - Ensure complete dissolution: Make sure the protected 5-Bromo-L-tryptophan is fully dissolved in the solvent before adding it to the reaction vessel. Sonication may aid dissolution.[5] - Use a different solvent: For hydrophobic peptides, organic solvents like DMSO, isopropanol, or trifluoroethanol (TFE) mixed with DMF can be beneficial.[6][8]
Issue 2: Presence of Unexpected Side Products

Symptom: Mass spectrometry analysis reveals peaks corresponding to modifications of the 5-Bromo-L-tryptophan residue or other unexpected adducts.

Possible Causes & Solutions:

CauseRecommended Solution
Indole Alkylation/Modification - Use a side-chain protecting group: Employ Fmoc-5-Br-Trp(Boc)-OH to shield the indole nitrogen from electrophilic attack.[3] - Add scavengers during cleavage: Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to quench reactive cationic species.
Oxidation of Tryptophan - Use oxygen-free solvents: Degas all solvents before use.[5] - Avoid DMSO if possible: DMSO can contribute to oxidation.[5] - Add antioxidants: Consider adding scavengers to the cleavage cocktail that can reduce oxidized tryptophan.
Racemization - Use additives: Include additives like HOBt or HOAt in the coupling reaction to suppress racemization.[8] Note that many modern coupling reagents like HATU already incorporate a HOAt moiety.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for SPPS
ReagentTypeRelative ReactivityKey AdvantagesConsiderations
DIC/HOBt CarbodiimideStandardCost-effective, widely used.Can form insoluble urea byproduct (DCU with DCC).
HBTU/TBTU Uronium/AminiumHighFast reactions, low racemization with HOBt.[9]Can react with unprotected N-terminus if used in excess.[9]
HATU/TATU Uronium/AminiumVery HighFaster than HBTU, less epimerization, effective for hindered couplings.[9][11]More expensive.
HCTU Uronium/AminiumVery HighHigh reactivity, good for rapid protocols.[9]
PyBOP PhosphoniumHighGood for routine and difficult couplings.Solutions in DMF have moderate stability.
COMU Uronium/AminiumVery HighReactivity comparable to HATU, based on non-explosive Oxyma Pure.[11]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-5-Br-Trp(Boc)-OH

This protocol is a general guideline for coupling Fmoc-5-Br-Trp(Boc)-OH using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-5-Br-Trp(Boc)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to washing. If it is negative or faint, consider a second coupling (double couple).

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: Troubleshooting a Difficult Coupling

If the standard protocol fails (persistent positive Kaiser test), the following modified procedure can be employed.

  • Initial Coupling: Follow steps 1-5 of the Standard Protocol.

  • First Kaiser Test: If the test is positive, drain the reaction vessel.

  • Washing: Wash the resin with DMF (3 times).

  • Second Coupling (Double Couple): Prepare a fresh coupling solution as in step 4 of the Standard Protocol. Add it to the resin and agitate for an additional 1-2 hours.

  • Solvent Exchange: If aggregation is suspected, after the first hour of the second coupling, drain the DMF and replace it with a 1:1 mixture of DMF and DMSO. Continue agitation.

  • Final Monitoring: Perform a final Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly as described in the standard protocol.

Visualizations

Experimental Workflow for Peptide Synthesis

G Figure 1. General Workflow for Solid-Phase Peptide Synthesis (SPPS). cluster_0 Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Coupled Start Start with Resin Start->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Low Coupling Efficiency

G Figure 2. Troubleshooting Decision Tree for Low Coupling Efficiency. Start Low Coupling Efficiency (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Check_Reagents Use a Stronger Coupling Reagent (e.g., HATU, COMU) Double_Couple->Check_Reagents Still Positive Successful Coupling Successful Double_Couple->Successful Negative Test Modify_Solvents Modify Solvent System (e.g., add DMSO, TFE) Check_Reagents->Modify_Solvents Still Positive Check_Reagents->Successful Negative Test Check_Temp Increase Temperature (e.g., to 40°C) Modify_Solvents->Check_Temp Still Positive Modify_Solvents->Successful Negative Test Check_Temp->Successful Negative Test

Caption: Troubleshooting Decision Tree for Low Coupling Efficiency.

References

Technical Support Center: Synthesis of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-L-tryptophylglycine. Our aim is to help you overcome common challenges and prevent side reactions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Coupling Efficiency and Yield

  • Question: I am observing a low yield of my target dipeptide, this compound. What are the potential causes and how can I improve the coupling efficiency?

  • Answer: Low coupling efficiency is a common issue in peptide synthesis and can be attributed to several factors:

    • Incomplete activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometry. For sterically hindered amino acids, extended activation times or the use of a more potent activating agent like HATU or HCTU may be necessary.

    • Aggregation of the growing peptide chain: This is particularly relevant in solid-phase peptide synthesis (SPPS). Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.

    • Steric hindrance: The bulky 5-bromoindole side chain of tryptophan can present a steric challenge. Optimizing the coupling time and temperature can improve yields.

    • Suboptimal protecting group strategy: Ensure the protecting groups on both the 5-Bromo-L-tryptophan and glycine are compatible with the coupling and deprotection conditions.

2. Formation of Impurities and Side Products

  • Question: My final product shows multiple impurities on HPLC analysis. What are the common side reactions during the synthesis of this compound and how can I minimize them?

  • Answer: Several side reactions can lead to the formation of impurities:

    • Racemization: The chiral center of 5-Bromo-L-tryptophan can be susceptible to racemization during the activation step, especially with prolonged exposure to basic conditions.

      • Prevention:

        • Use of coupling reagents known to suppress racemization, such as those combined with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[1]

        • Minimize the pre-activation time.

        • Maintain a low reaction temperature.

    • N-alkylation of the Indole Ring: The indole nitrogen of tryptophan is nucleophilic and can be alkylated by reactive species present in the reaction mixture, such as carbocations generated during the cleavage of protecting groups.

      • Prevention:

        • Employ a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group.

        • Use scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail to quench carbocations.[2][3][4]

    • Guanidinylation of the N-terminus: When using uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the free N-terminus of glycine is guanidinylated, preventing further chain elongation.

      • Prevention:

        • Ensure that the carboxylic acid of 5-Bromo-L-tryptophan is pre-activated with the coupling reagent before adding it to the deprotected glycine.

        • Avoid a large excess of the uronium reagent.

    • Diketopiperazine Formation: In solid-phase synthesis, after the coupling of the second amino acid (in this case, 5-Bromo-L-tryptophan), the N-terminal amino group can attack the carbonyl of the first amino acid (glycine) to form a cyclic diketopiperazine, cleaving the dipeptide from the resin.

      • Prevention:

        • Immediately proceed to the next coupling step after deprotection of the N-terminus of the dipeptide.

        • Use a resin that is less prone to diketopiperazine formation, such as a 2-chlorotrityl chloride resin.

3. Difficulties in Purification

  • Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: Purification of dipeptides can be challenging due to their polarity and potential for aggregation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a standard starting point.

    • Column Chromatography: For larger scale purifications, silica gel column chromatography can be employed. The choice of eluent will depend on the protecting groups present on the dipeptide.

    • Recrystallization: If the dipeptide is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound using different strategies. Please note that these are general guidelines, and optimization for your specific experimental setup is recommended.

Protection StrategyCoupling ReagentCleavage/Deprotection ConditionsTypical Yield RangeTypical Purity Range (after purification)
Fmoc-5-Br-Trp(Boc)-OH + Gly-Resin (SPPS)HBTU/HOBt/DIPEA20% Piperidine in DMF (Fmoc removal); TFA/TIS/H₂O (95:2.5:2.5) (Final Cleavage)60-80%>95%
Boc-5-Br-Trp-OH + H-Gly-OMe·HCl (Solution Phase)EDC/HOBt/NMM4M HCl in Dioxane (Boc removal); Saponification (e.g., LiOH)70-90%>98%
Fmoc-5-Br-Trp-OH + Gly-Resin (SPPS)DIC/Oxyma Pure20% Piperidine in DMF (Fmoc removal); TFA/DODT/H₂O (95:2.5:2.5) (Final Cleavage)65-85%>95%

Experimental Protocols

1. Solid-Phase Synthesis using Fmoc Chemistry (Fmoc-5-Br-Trp(Boc)-OH)

This protocol outlines the manual solid-phase synthesis of this compound on a pre-loaded Glycine-Wang resin.

  • Materials:

    • Fmoc-Gly-Wang resin

    • Fmoc-5-Bromo-L-tryptophan(Boc)-OH

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

    • 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)

    • DMF (Peptide synthesis grade)

    • DCM (Dichloromethane)

    • Methanol

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

    • Fmoc Deprotection:

      • Drain the DMF.

      • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

      • Drain the solution.

      • Repeat the piperidine treatment for another 15 minutes.

      • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Coupling of Fmoc-5-Bromo-L-tryptophan(Boc)-OH:

      • In a separate vial, dissolve Fmoc-5-Bromo-L-tryptophan(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

      • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction mixture for 2-4 hours at room temperature.

      • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

      • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

    • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

    • Cleavage and Deprotection:

      • Wash the resin with DCM and dry it under a stream of nitrogen.

      • Add the freshly prepared cleavage cocktail to the resin.

      • Gently agitate the mixture for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate.

      • Wash the resin with a small amount of fresh cleavage cocktail.

      • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

      • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

      • Dry the crude peptide under vacuum.

    • Purification: Purify the crude peptide by RP-HPLC.

    • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

2. Solution-Phase Synthesis using Boc Chemistry (Boc-5-Br-Trp-OH)

This protocol describes the synthesis of this compound methyl ester in solution.

  • Materials:

    • Boc-5-Bromo-L-tryptophan-OH

    • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • HOBt (1-Hydroxybenzotriazole)

    • NMM (N-Methylmorpholine)

    • DMF (Anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • 1M Hydrochloric acid

    • Brine

    • Anhydrous magnesium sulfate

    • 4M HCl in Dioxane

    • Lithium hydroxide (LiOH)

    • Methanol/Water mixture

  • Procedure:

    • Coupling:

      • Dissolve Boc-5-Bromo-L-tryptophan-OH (1 equivalent), H-Gly-OMe·HCl (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

      • Cool the solution to 0°C in an ice bath.

      • Add NMM (1.1 equivalents) to neutralize the hydrochloride salt.

      • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

      • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-5-Bromo-L-tryptophylglycine methyl ester.

    • Purification of Protected Dipeptide: Purify the crude product by silica gel column chromatography if necessary.

    • Boc Deprotection:

      • Dissolve the purified Boc-dipeptide ester in a minimal amount of DCM or ethyl acetate.

      • Add 4M HCl in dioxane and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

      • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound methyl ester.

    • Saponification (Ester Hydrolysis):

      • Dissolve the dipeptide ester hydrochloride in a methanol/water mixture.

      • Cool to 0°C and add a solution of LiOH (1.5 equivalents) in water dropwise.

      • Stir at room temperature and monitor the reaction by TLC.

      • Once the reaction is complete, carefully acidify the solution to pH ~5-6 with 1M HCl.

      • Remove the methanol under reduced pressure.

      • The product may precipitate out of the aqueous solution or can be extracted with a suitable organic solvent.

    • Final Purification and Characterization: Purify the final product by recrystallization or RP-HPLC and characterize by mass spectrometry and NMR.

Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A Boc/Fmoc-5-Br-Trp-OH C Coupling Reagent (e.g., HBTU, EDC) A->C Activation B H-Gly-R D Protected 5-Br-Trp-Gly-R B->D C->D SR1 Racemization of 5-Br-Trp C->SR1 During Activation SR3 Guanidinylation (Uronium Reagents) C->SR3 Side reaction with free amine E Deprotection/Cleavage D->E SR4 Diketopiperazine Formation (SPPS) D->SR4 Intramolecular cyclization F This compound E->F SR2 Indole N-Alkylation E->SR2 During Cleavage

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Low Yield CheckYield->TroubleshootYield Yes Success Successful Synthesis CheckPurity->Success No TroubleshootPurity Troubleshoot Impurities CheckPurity->TroubleshootPurity Yes Opt1 Optimize Coupling Reagent/ Activation Time TroubleshootYield->Opt1 Opt2 Change Solvent/ Add Chaotropic Salts TroubleshootYield->Opt2 Opt3 Adjust Coupling Time/ Temperature TroubleshootYield->Opt3 Opt1->CheckYield Opt2->CheckYield Opt3->CheckYield Side1 Use Racemization Suppressing Additives TroubleshootPurity->Side1 Side2 Protect Indole Nitrogen/ Use Scavengers TroubleshootPurity->Side2 Side3 Pre-activate Coupling Reagent TroubleshootPurity->Side3 Side4 Immediate Coupling after Deprotection (SPPS) TroubleshootPurity->Side4 Side1->CheckPurity Side2->CheckPurity Side3->CheckPurity Side4->CheckPurity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Bromo-L-tryptophylglycine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Bromo-L-tryptophylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

The primary starting materials are N-protected 5-Bromo-L-tryptophan and a C-protected glycine derivative (e.g., glycine methyl or ethyl ester). The choice of protecting groups for the amine (on tryptophan) and carboxylic acid (on glycine) is crucial to prevent side reactions and ensure a high yield.

Q2: Which protecting group is recommended for the indole nitrogen of 5-Bromo-L-tryptophan?

While peptide synthesis can sometimes proceed without protecting the indole moiety, the electron-rich indole ring of tryptophan is susceptible to oxidation and alkylation, especially under acidic conditions used for cleavage.[1][2] For syntheses requiring high purity, protecting the indole nitrogen is recommended. The Boc (tert-butyloxycarbonyl) group is a common choice as it can reduce side reactions.[2][3] Another option is the formyl (CHO) group, which is stable during Boc-strategy synthesis but requires a separate deprotection step.[1][4]

Q3: What are the most effective coupling reagents for this dipeptide synthesis?

The choice of coupling reagent significantly impacts reaction time, yield, and the degree of racemization. Carbodiimides like DCC and DIC are classical choices, but modern phosphonium and aminium/uronium salt reagents are generally more efficient and lead to fewer side reactions.[5][6] Reagents such as HBTU, HATU, and PyBOP are highly recommended for their efficiency and ability to suppress racemization, especially when used with an additive like HOBt or HOAt.[5][6]

Q4: What are the primary methods for purifying the final this compound product?

The most common purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target dipeptide from unreacted starting materials and side products based on hydrophobicity. For obtaining a highly crystalline solid, techniques like co-crystallization or controlled crystallization from a suitable solvent system can be employed.[7][8] Purity of >98% is often required for crystallization attempts.[9]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I address them?

A: Low yield can stem from several factors, from starting materials to reaction conditions.

  • Cause 1: Inefficient Coupling. The activation of the carboxylic acid on 5-Bromo-L-tryptophan may be incomplete, or the coupling reaction itself may be slow.

    • Solution: Switch to a more powerful coupling reagent. If you are using DCC/DIC, consider moving to an aminium/uronium or phosphonium salt reagent like HATU or PyAOP, which are known for faster reaction rates and higher efficiency. Ensure you are using an appropriate base (e.g., DIPEA or NMM) in the correct stoichiometry, as these are required for activation with most modern coupling reagents.[6]

  • Cause 2: Side Reactions. The indole ring of tryptophan is prone to side reactions, which consume the starting material and generate impurities.

    • Solution: Protect the indole nitrogen with a Boc group to prevent alkylation or oxidation during the synthesis and cleavage steps.[2][3] Additionally, if your synthesis involves cleavage from a resin or deprotection using strong acids like TFA, ensure you use a scavenger cocktail (e.g., containing triisopropylsilane and water) to quench reactive cations that could otherwise modify the tryptophan residue.[2]

  • Cause 3: Diketopiperazine Formation. This is a common side reaction at the dipeptide stage, where the N-terminal amino group of glycine attacks the amide bond, leading to cyclization and cleavage from the resin (if applicable).

    • Solution: This is more prevalent in solid-phase synthesis. If possible, use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which can suppress this side reaction.[10] In solution-phase synthesis, careful control of pH and reaction temperature can minimize this pathway.

Problem 2: Product Purity Issues & Impurity Identification

Q: My final product shows multiple impurities on HPLC and Mass Spectrometry analysis. What are these impurities and how can I prevent them?

A: Impurities often arise from predictable side reactions involving the tryptophan side chain or the peptide backbone.

  • Cause 1: Oxidation of Tryptophan. The indole ring can be easily oxidized, especially if exposed to air and light for extended periods.

    • Prevention: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Protect reaction vessels from light. During cleavage from a solid support, use scavengers that can reduce oxidative damage.[2]

  • Cause 2: Alkylation of Tryptophan Indole Ring. During acid-mediated deprotection steps (e.g., TFA cleavage), protecting groups from other amino acids (like Pbf from Arginine) can be released as reactive cations and subsequently alkylate the tryptophan indole ring.[10][11]

    • Prevention: Use an indole-protected 5-Bromo-L-tryptophan (e.g., Boc-protected).[3] A well-formulated scavenger cocktail is also critical to capture these reactive species.

  • Cause 3: Racemization. The chiral center of the amino acids can epimerize during the activation step, leading to the formation of diastereomeric dipeptides which can be difficult to separate.

    • Prevention: Use coupling reagent additives like 1-hydroxybenzotriazole (HOBt) or its analogues (HOAt, 6-Cl-HOBt), which are known to suppress racemization.[5][12] Avoid using excessive amounts of organic base or extended reaction times at elevated temperatures.

Data & Reagent Summary

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive and widely used.[6]Can cause racemization without additives; DCC byproduct is insoluble; can cause guanidinylation of free amines.[5][11]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUHigh coupling efficiency, fast reaction rates, low racemization (especially HATU).[5]More expensive; can cause guanidinylation side reaction if used in large excess.
Phosphonium Salts BOP, PyBOP, PyAOPVery effective, especially for hindered couplings; less prone to guanidinylation than aminium salts.[11]Byproducts can be difficult to remove; BOP is a suspected carcinogen.
Oxyma-Based COMU, PyOximHigh reactivity, comparable to HATU; safer alternative as it avoids explosive HOBt/HOAt derivatives.[6]Newer class of reagents, may be more expensive.

Table 2: Common Side Products in this compound Synthesis

Side ProductDescriptionPrevention Strategy
Oxidized Dipeptide Addition of oxygen atoms to the indole ring.Use inert atmosphere; add antioxidants/scavengers.
Alkylated Dipeptide Addition of alkyl groups (from scavengers or cleaved protecting groups) to the indole ring.Use indole-protected Trp (e.g., Trp(Boc)); use effective scavenger cocktails.[2][11]
Diketopiperazine Cyclic dipeptide formed from intramolecular cyclization.Use sterically hindered resins (SPPS); control reaction conditions (solution phase).[10]
Racemized Dipeptide Formation of D-tryptophyl-L-glycine or L-tryptophyl-D-glycine isomers.Use additives like HOBt/HOAt; avoid excess base and high temperatures.[5]

Visual Guides and Workflows

Synthesis and Purification Workflow

G General Workflow for this compound Synthesis cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start 1. N-Boc-5-Bromo-L-Trp + Gly-OMe Coupling 2. Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Coupling Deprotection 3. Saponification (LiOH) & Acidic Workup Coupling->Deprotection Crude 4. Crude Dipeptide Deprotection->Crude Extraction HPLC 5. RP-HPLC Purification Lyophilize 6. Lyophilization HPLC->Lyophilize Final 7. Pure Product Lyophilize->Final Analysis QC Analysis (HPLC, MS, NMR) Final->Analysis

Caption: A typical workflow for the solution-phase synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

G Troubleshooting Flowchart for Low Purity cluster_analysis Impurity Analysis cluster_solutions Potential Solutions Start Problem: Low Purity in Final Product CheckMS Analyze MS Data: Identify mass of impurities Start->CheckMS MassPlus16 Mass = M+16 Da? (Oxidation) CheckMS->MassPlus16 MassUnchanged Mass = M? (Racemization) MassPlus16->MassUnchanged No Sol_Oxidation Use inert atmosphere (N2 or Ar) Add scavengers MassPlus16->Sol_Oxidation Yes MassOther Mass = M+Alkyl? (Alkylation) MassUnchanged->MassOther No Sol_Racemization Add HOBt/HOAt Reduce base concentration Lower reaction temp MassUnchanged->Sol_Racemization Yes Sol_Alkylation Use Trp(Boc) Optimize scavenger cocktail MassOther->Sol_Alkylation Yes

Caption: A logical flowchart to diagnose and solve common purity issues based on mass spectrometry data.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Boc-5-Bromo-L-tryptophylglycine Methyl Ester
  • Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-5-Bromo-L-tryptophan (1.0 eq) and Glycine Methyl Ester HCl (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the solution while stirring.

  • Activation & Coupling: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-5-Bromo-L-tryptophylglycine methyl ester. This product can be purified by flash column chromatography.

Protocol 2: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Acetonitrile/Water).

  • Column and Solvents: Use a C18 preparative RP-HPLC column. Mobile Phase A should be 0.1% Trifluoroacetic Acid (TFA) in water, and Mobile Phase B should be 0.1% TFA in Acetonitrile.

  • Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). Elute the product using a linear gradient, for example, from 10% to 70% Mobile Phase B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 220 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions containing the pure product.

  • Final Step: Remove the organic solvent (Acetonitrile) under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure this compound as a fluffy, white powder.

References

Technical Support Center: HPLC Purification of Brominated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with brominated peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC purification.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the HPLC purification of your brominated peptide.

Problem 1: Poor Peak Shape - Tailing or Fronting

Q: My brominated peptide is exhibiting significant peak tailing/fronting. What are the likely causes and how can I resolve this?

A: Peak asymmetry is a common issue in HPLC. Here’s a breakdown of the potential causes and solutions:

  • Peak Tailing: This is often caused by secondary interactions between the peptide and the stationary phase, or issues with the column itself.

    • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with basic residues in your peptide, causing tailing.

      • Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA acts as an ion-pairing agent, masking the silanol groups and minimizing these secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or injection volume.

    • Column Degradation: A void at the head of the column can cause peak distortion.

      • Solution: If the problem persists with reduced sample load, consider replacing the column.

  • Peak Fronting: This is typically a sign of sample overload or a problem with how the sample is introduced to the column.

    • Sample Overload: The column's capacity has been exceeded.

      • Solution: Systematically reduce the amount of peptide injected until a symmetrical peak is achieved.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

      • Solution: Whenever possible, dissolve your brominated peptide in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.

Problem 2: Appearance of Unexpected Peaks - Potential Debromination

Q: I am observing an unexpected peak eluting close to my main brominated peptide peak. Could this be a debrominated impurity, and how can I confirm and prevent this?

A: The appearance of unexpected peaks is a critical issue, and on-column degradation is a valid concern for halogenated compounds.

  • Potential for Debromination: While C-Br bonds on aromatic rings (like in bromotryptophan or bromotyrosine) are generally stable, debromination can occur under certain conditions. Acidic mobile phases and prolonged exposure to the stationary phase can potentially facilitate this.

  • Confirmation by Mass Spectrometry: The most definitive way to identify the impurity is through mass spectrometry (MS).

    • Expected Mass Shift: A debrominated peptide will have a mass difference corresponding to the mass of a bromine atom minus the mass of a hydrogen atom (~78.9 Da or ~80.9 Da depending on the isotope). Collect the fraction containing the unexpected peak and analyze it by MS.

  • Prevention and Method Optimization:

    • pH Adjustment: If debromination is confirmed, consider raising the pH of the mobile phase. However, be mindful of the column's pH stability range (typically pH 2-8 for silica-based columns).

    • Gradient Optimization: A faster gradient will reduce the time the peptide spends on the column, potentially minimizing the opportunity for degradation.

    • Alternative Stationary Phases: Consider a column with a different chemistry, such as a phenyl-hexyl phase, which may offer different selectivity and potentially a less harsh environment for the C-Br bond.

Problem 3: Difficulty in Separating Brominated Peptide from Non-brominated Precursor

Q: I am struggling to achieve baseline separation between my desired brominated peptide and the non-brominated starting material. What strategies can I employ?

A: The addition of a bromine atom increases the hydrophobicity of a peptide, which is the basis for its separation from the non-brominated precursor in reversed-phase HPLC.[1] However, if the overall peptide is very large or very polar, this difference may be subtle.

  • Optimize the Gradient: A shallower gradient will increase the separation time between the two peptides, often leading to better resolution. Experiment with reducing the gradient slope around the elution time of your peptides.

  • Change the Organic Modifier: Acetonitrile is the most common organic modifier, but switching to methanol can alter the selectivity of the separation and may improve the resolution between the brominated and non-brominated species.

  • Explore Different Stationary Phases:

    • C18 vs. C8: If you are using a C18 column, a less hydrophobic C8 column might provide a different selectivity profile.

    • Phenyl Columns: Phenyl-based stationary phases can offer unique selectivity for aromatic-containing peptides, which may be beneficial for separating brominated and non-brominated forms of peptides containing tyrosine or tryptophan.

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[2][3][4] This can be particularly useful if the brominated and non-brominated peptides have different charge states at a given pH.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new brominated peptide?

A1: A good starting point for a new brominated peptide is a standard reversed-phase method.

ParameterRecommendation
Column C18, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min for a 4.6 mm ID column
Detection 214 nm and 280 nm

This initial run will give you a good indication of the peptide's retention time and purity. From there, you can optimize the gradient and other parameters as needed.

Q2: How does bromination affect the retention time of a peptide in reversed-phase HPLC?

A2: Bromination significantly increases the hydrophobicity of an amino acid residue. Consequently, a brominated peptide will be more strongly retained on a reversed-phase column and will have a longer retention time compared to its non-brominated counterpart. The magnitude of this shift will depend on the overall properties of the peptide.

Q3: My brominated peptide seems to be unstable in the acidic mobile phase. What are my options?

A3: If you suspect instability in acidic conditions (e.g., debromination), you have several options:

  • Reduce Acid Concentration: Try lowering the TFA concentration to 0.05%.

  • Use a Different Acid: Formic acid (0.1%) is a common alternative to TFA and is less aggressive.

  • pH Adjustment: Carefully increase the mobile phase pH using a phosphate buffer, ensuring you stay within the column's recommended pH range.

  • Temperature Control: Running the separation at a lower temperature can sometimes reduce on-column degradation.

Q4: What should I look for in the mass spectrum of my purified brominated peptide?

A4: When analyzing your brominated peptide by mass spectrometry, look for the characteristic isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio. This will result in a pair of peaks separated by approximately 2 m/z units for a singly charged peptide, with nearly equal intensity. The presence of this isotopic signature is a strong confirmation of successful bromination. Also, be vigilant for any peaks that could correspond to the mass of the debrominated peptide.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method for Brominated Peptides

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 25 °C.

Protocol 2: Mass Spectrometry Analysis for Confirmation of Bromination and Purity

  • Sample Preparation: Collect the HPLC fraction(s) corresponding to your peptide peak(s). If necessary, lyophilize the fractions to remove the mobile phase. Reconstitute the peptide in a suitable solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • Look for the molecular ion of your expected brominated peptide.

    • Examine the isotopic pattern of the molecular ion to confirm the presence of the characteristic bromine isotope signature (two peaks of nearly equal intensity separated by ~2 Da for a +1 charge state).

    • Screen the spectrum for the presence of the molecular ion corresponding to the debrominated peptide.

    • If necessary, perform tandem MS (MS/MS) on the molecular ion of your brominated peptide to obtain fragmentation data for structural confirmation.

Visualizations

Troubleshooting_Workflow start Start HPLC Purification of Brominated Peptide problem Problem Encountered? start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes unexpected_peaks Unexpected Peaks? problem->unexpected_peaks No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No solve_tailing Add 0.1% TFA Reduce Sample Load Check Column tailing->solve_tailing solve_fronting Reduce Sample Load Inject in Mobile Phase fronting->solve_fronting end Successful Purification solve_tailing->end solve_fronting->end confirm_debromination Confirm by MS (Look for M-79/81 Da) unexpected_peaks->confirm_debromination Yes separation_issue Poor Separation? unexpected_peaks->separation_issue No prevent_debromination Optimize pH/Gradient Try Phenyl Column confirm_debromination->prevent_debromination prevent_debromination->end optimize_separation Shallow Gradient Change Organic Modifier Try Mixed-Mode Column separation_issue->optimize_separation Yes separation_issue->end No optimize_separation->end

Caption: Troubleshooting workflow for HPLC purification of brominated peptides.

Degradation_Pathway brominated_peptide Brominated Peptide (e.g., on Trp or Tyr) debromination Debromination (+H, -Br) brominated_peptide->debromination other_degradation Other Degradation (e.g., Oxidation, Deamidation) brominated_peptide->other_degradation hplc_conditions HPLC Conditions (e.g., Acidic Mobile Phase) hplc_conditions->debromination hplc_conditions->other_degradation non_brominated_peptide Non-brominated Peptide debromination->non_brominated_peptide

Caption: Potential degradation pathways of brominated peptides during HPLC.

References

stability issues of 5-Bromo-L-tryptophylglycine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 5-Bromo-L-tryptophylglycine in solution.

Issue Potential Cause Recommended Action
Solution turns yellow/brown. Oxidation of the 5-bromoindole ring.- Prepare fresh solutions before use. - Degas your solvent to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light.
Loss of compound peak in HPLC analysis over time. Degradation of the peptide. This could be due to hydrolysis of the peptide bond or degradation of the 5-bromoindole moiety.- Adjust the pH of your solution. Peptide bonds are generally most stable around pH 4-6. - Store solutions at a lower temperature (-20°C or -80°C).[1][2] - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][2]
Precipitation of the compound from aqueous buffer. The compound has limited solubility in aqueous solutions, which can be affected by pH and temperature.- For stock solutions, consider using DMSO.[1] - For aqueous buffers, ensure the pH is not at the isoelectric point of the peptide. - To increase solubility in aqueous solutions, you might need to adjust the pH away from the isoelectric point. The solubility of L-tryptophan, a related compound, increases significantly at pH below 2.5 and above 9.5.[3]
Inconsistent experimental results. This could be due to the use of a degraded or impure solution.- Always use freshly prepared solutions for critical experiments. - Visually inspect solutions for any color change or precipitation before use. - If possible, verify the concentration and purity of the solution using a suitable analytical method like HPLC-UV before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on data for the related compound 5-Bromo-L-tryptophan, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions.[1] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q3: Should I protect solutions of this compound from light?

A3: Yes. Indole-containing compounds can be light-sensitive. It is good practice to protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

Q4: At what pH range is this compound expected to be most stable?

A4: While specific data for this dipeptide is unavailable, peptide bonds are generally most stable in a slightly acidic to neutral pH range (pH 4-6). Tryptophan itself has been shown to have its lowest solubility at its isoelectric point, with solubility increasing at more acidic or alkaline pH.[3] However, extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of the peptide bond. Therefore, a compromise in the pH 4-6 range is a reasonable starting point for stability.

Q5: What are the likely degradation products of this compound in solution?

A5: The potential degradation products include:

  • Hydrolysis products: 5-Bromo-L-tryptophan and glycine, resulting from the cleavage of the peptide bond.

  • Oxidation products: Oxidation of the 5-bromoindole ring can lead to compounds such as 5-bromo-2-oxindole and 5-bromo-3-oxindolenine.

Quantitative Data Summary

Specific quantitative stability data for this compound is not available in the searched literature. The following table provides storage recommendations for the related compound, 5-Bromo-L-tryptophan, which can serve as a useful guideline.

Table 1: Recommended Storage Conditions for 5-Bromo-L-tryptophan Stock Solutions

Storage TemperatureRecommended Storage DurationReference
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • Solvents (e.g., DMSO for stock, aqueous buffers of different pH values)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Incubators or water baths set to desired temperatures

  • Light chamber or aluminum foil for light exposure studies

  • pH meter

2. Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution into different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Use buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

  • Incubation Conditions:

    • For each pH condition, aliquot the test solution into several vials.

    • Temperature Stress: Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Stress: Expose one set of vials to a controlled light source (e.g., a photostability chamber) and wrap a parallel set in aluminum foil to serve as a dark control.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).

  • HPLC Analysis:

    • At each time point, inject an aliquot of each sample onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the chromatogram at a wavelength where the compound has maximum absorbance (e.g., around 280 nm).

    • Quantify the peak area of the intact this compound peak.

    • Observe the appearance of any new peaks, which may correspond to degradation products.

3. Data Analysis:

  • Plot the percentage of the remaining this compound against time for each condition.

  • Determine the degradation rate under each condition.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Hydrolysis A->B H₂O, pH, Temp C Oxidation A->C O₂, Light D 5-Bromo-L-tryptophan + Glycine B->D E Oxidized 5-bromoindole derivatives (e.g., 5-bromo-2-oxindole) C->E

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., in DMSO) B Dilute into Aqueous Buffers (various pH) A->B C Temperature (4°C, 25°C, 40°C) B->C D Light (Light vs. Dark) B->D E Sample at Time Points (0, 2, 4, 8, 24h...) C->E D->E F HPLC-UV Analysis E->F G Quantify Peak Area F->G H Plot % Remaining vs. Time G->H I Determine Degradation Rate H->I

Caption: Workflow for assessing the stability of this compound.

G Troubleshooting Logic for Solution Instability Start Observe Solution Instability (e.g., color change, precipitation, peak loss) Q1 Is there a color change (yellow/brown)? Start->Q1 Q2 Is there precipitation? Start->Q2 Q3 Is there a loss of the main peak in HPLC? Start->Q3 A1 Likely Oxidation. - Use fresh, degassed solvent. - Protect from light. - Store under inert gas. Q1->A1 Yes A2 Solubility Issue. - Adjust pH away from pI. - Use co-solvent (e.g., DMSO for stock). Q2->A2 Yes A3 Degradation (Hydrolysis/Oxidation). - Optimize pH (4-6). - Lower storage temperature. - Aliquot to avoid freeze-thaw. Q3->A3 Yes

Caption: A logical guide for troubleshooting stability issues.

References

overcoming solubility problems with 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the solubility and biological applications of 5-Bromo-L-tryptophylglycine are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known properties of its constituent amino acid, 5-Bromo-L-tryptophan, and established principles of peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

This compound is a dipeptide composed of 5-Bromo-L-tryptophan and glycine. The presence of the brominated tryptophan residue, a hydrophobic amino acid, suggests that this dipeptide may exhibit poor solubility in aqueous solutions.[1][2][3] Peptides containing tryptophan are also susceptible to oxidation.[2][4]

Q2: I am having trouble dissolving this compound in water. Why is this happening?

The limited aqueous solubility is likely due to the hydrophobic nature of the 5-bromotryptophan side chain. Peptides have their lowest solubility at their isoelectric point (pI), the pH at which the molecule has no net electrical charge.[3] To effectively dissolve the dipeptide, it is crucial to work at a pH away from its pI.

Q3: What is the estimated isoelectric point (pI) of this compound?

While an experimentally determined pI is not available, it can be estimated based on the pKa values of the terminal amino and carboxyl groups, and the indole nitrogen of the tryptophan residue. The pKa of the N-terminal amino group is typically around 9.0-10.0, and the C-terminal carboxyl group is around 2.0-3.0. The indole nitrogen of tryptophan has a pKa of approximately -2.4 and is not typically considered in pI calculations for peptides in the physiological pH range. Therefore, the estimated pI will be roughly neutral. For a more accurate estimation, specialized software would be required.

Q4: Are there any known biological roles or signaling pathways associated with this compound?

Specific signaling pathways for the dipeptide this compound are not well-documented. However, its parent amino acid, 5-Bromo-L-tryptophan, is utilized in neuroscience research related to serotonin pathways.[5] Tryptophan is a precursor to the neurotransmitter serotonin.[6][7] Therefore, it is plausible that this dipeptide could be investigated for its potential to modulate serotonin signaling. Peptides containing brominated tryptophan have also been studied for various pharmacological activities, including antimicrobial and antitumor effects.[8][9]

Troubleshooting Guide: Overcoming Solubility Issues

Initial Dissolution Attempts

Problem: The lyophilized powder does not dissolve in sterile water or buffer (e.g., PBS).

Solution Detailed Steps Considerations
pH Adjustment 1. Estimate the isoelectric point (pI) of the dipeptide (likely near neutral). 2. For a basic dipeptide (charge > 0), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[1][10] 3. For an acidic dipeptide (charge < 0), attempt dissolution in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate).[2][10] 4. Start with a small amount of the acidic or basic solution and vortex. Gradually add more until the peptide dissolves, then dilute with your aqueous buffer to the final desired concentration.Avoid extreme pH values which can cause peptide degradation. Always test with a small aliquot of your peptide first.[10]
Use of Organic Co-solvents 1. If aqueous solutions fail, try dissolving a small amount of the dipeptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] 2. Once dissolved, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.[1]Tryptophan-containing peptides can be sensitive to oxidation in DMSO.[2][4] Use freshly opened, high-purity DMSO. If your experiment is sensitive to organic solvents, consider DMF as an alternative.[11]
Physical Dissolution Aids 1. Sonication: Place the vial containing the peptide and solvent in an ultrasonic bath for short bursts (e.g., 10-20 seconds) to break up aggregates.[2] 2. Gentle Warming: Warm the solution to a temperature no higher than 40°C to increase solubility.[1]Over-sonication can generate heat and potentially degrade the peptide. Overheating can also lead to degradation. Monitor the process closely.
Expected Solubility Profile of this compound
Solvent/ConditionExpected SolubilityRationale & Remarks
WaterPoorThe hydrophobic 5-bromotryptophan residue limits aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Poor to ModerateSolubility will be low if the pI is near 7.4.
Acidic Buffer (pH < estimated pI)ImprovedProtonation of the carboxyl group will result in a net positive charge, increasing solubility.
Basic Buffer (pH > estimated pI)ImprovedDeprotonation of the amino group will result in a net negative charge, increasing solubility.
DMSO, DMFGoodThese polar aprotic solvents are effective at dissolving hydrophobic peptides.[1][2]
Methanol, Ethanol, AcetonitrileModerateMay be effective, but generally less so than DMSO or DMF for highly hydrophobic peptides.[1]

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound

This protocol provides a systematic approach to solubilizing a poorly soluble peptide.

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[11]

  • Initial Test: Attempt to dissolve a small, pre-weighed aliquot of the peptide in your desired aqueous buffer (e.g., PBS pH 7.4). Vortex thoroughly.

  • pH Adjustment (if insoluble in aqueous buffer):

    • If the peptide remains insoluble, add a small volume (e.g., 10 µL) of 10% acetic acid to the suspension and vortex. If it dissolves, the peptide is likely basic.

    • If it remains insoluble, to a fresh aliquot in aqueous buffer, add a small volume of 0.1 M ammonium bicarbonate and vortex. If it dissolves, the peptide is likely acidic.

    • Once dissolved, the solution can be diluted to the final concentration with the desired buffer.

  • Organic Solvent (if pH adjustment fails):

    • Dissolve the peptide in a minimal amount of high-purity DMSO (e.g., 20-50 µL).

    • Slowly add this stock solution to your vigorously vortexing aqueous buffer to the final desired volume. Be aware that the peptide may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system.

  • Physical Methods (if precipitation occurs):

    • Use brief sonication and/or gentle warming (up to 40°C) to aid dissolution.

  • Final Preparation: Once dissolved, centrifuge the solution to pellet any remaining micro-aggregates before use in your experiment.

Visualizations

Workflow for Solubilizing a Hydrophobic Dipeptide

G Experimental Workflow for Solubilization start Start with Lyophilized This compound aqueous Add Aqueous Buffer (e.g., PBS pH 7.4) start->aqueous vortex Vortex Thoroughly aqueous->vortex check1 Is it Soluble? vortex->check1 ph_adjust pH Adjustment (Acidic or Basic Buffer) check1->ph_adjust No end_success Solution Ready for Use check1->end_success Yes check2 Is it Soluble? ph_adjust->check2 organic Use Minimal Organic Solvent (DMSO/DMF) check2->organic No check2->end_success Yes dilute Slowly Dilute into Aqueous Buffer organic->dilute check3 Is it Soluble? dilute->check3 physical Apply Sonication and/or Gentle Warming check3->physical No check3->end_success Yes check4 Is it Soluble? physical->check4 check4->end_success Yes end_fail Insoluble at Desired Concentration check4->end_fail No

Caption: A stepwise decision-making workflow for solubilizing this compound.

Factors Influencing Dipeptide Solubility

G Key Factors Affecting Peptide Solubility solubility Peptide Solubility physicochemical Physicochemical Properties solubility->physicochemical environmental Environmental Factors solubility->environmental aa_comp Amino Acid Composition (Hydrophobicity) physicochemical->aa_comp charge Net Charge (pI) physicochemical->charge sequence Sequence & Structure physicochemical->sequence ph Solvent pH environmental->ph solvent Solvent Type (Aqueous vs. Organic) environmental->solvent temp Temperature environmental->temp additives Additives (Co-solvents, Salts) environmental->additives

Caption: A diagram illustrating the interplay of factors that determine peptide solubility.

Hypothetical Serotonin Signaling Modulation

G Hypothetical Investigation of Serotonin Pathway Modulation cluster_synthesis Serotonin Synthesis Pathway dipeptide This compound tph Tryptophan Hydroxylase (TPH) dipeptide->tph Potential Inhibition or Modulation? tryptophan Tryptophan tryptophan->tph five_htp 5-Hydroxytryptophan (5-HTP) tph->five_htp aadc Aromatic L-Amino Acid Decarboxylase (AADC) five_htp->aadc serotonin Serotonin (5-HT) aadc->serotonin receptor 5-HT Receptor serotonin->receptor downstream Downstream Signaling receptor->downstream

Caption: A hypothetical diagram illustrating how this compound might be studied in the context of the serotonin synthesis pathway.

References

Technical Support Center: Deprotection of 5-Bromo-L-tryptophan in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the deprotection of 5-Bromo-L-tryptophan (5-Br-Trp) containing peptides. The information is compiled from established protocols for tryptophan in peptide synthesis, with special considerations for the presence of the bromo-substituent.

Frequently Asked Questions (FAQs)

Q1: What is the most common protecting group for the indole nitrogen of 5-Bromo-L-tryptophan during solid-phase peptide synthesis (SPPS)?

A1: The most common and highly recommended protecting group for the indole nitrogen of tryptophan and its halogenated derivatives is the tert-butyloxycarbonyl (Boc) group.[1] The Boc group minimizes side reactions during peptide synthesis and cleavage.[1]

Q2: Why is it crucial to protect the indole nitrogen of 5-Bromo-L-tryptophan?

A2: The indole ring of tryptophan is susceptible to oxidation and alkylation by cationic species generated during the cleavage of other side-chain protecting groups.[1] Protecting the indole nitrogen, for instance with a Boc group, significantly reduces these unwanted modifications.[2]

Q3: What are the primary challenges during the deprotection of peptides containing 5-Bromo-L-tryptophan?

A3: The main challenges are similar to those for natural tryptophan, but may be influenced by the electron-withdrawing nature of the bromine atom. These include:

  • Alkylation: The indole ring can be modified by carbocations generated from other protecting groups or the resin linker during acidic cleavage.

  • Oxidation: The indole moiety is sensitive to oxidation, which is generally irreversible.

  • Reattachment to the resin: C-terminal tryptophan-containing peptides can sometimes reattach to the resin after cleavage.[1]

Q4: Which cleavage cocktail is recommended for peptides containing 5-Bromo-L-tryptophan?

A4: A standard and effective cleavage cocktail for peptides with sensitive residues like tryptophan is "Reagent K" or variations thereof.[3][4] The exact composition can be tailored, but a common formulation includes trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For many sequences, a simpler mixture of TFA, triisopropylsilane (TIS), and water is also sufficient, especially when using Boc-protected 5-Br-Trp.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low peptide yield after cleavage 1. Incomplete cleavage from the resin.2. Reattachment of the peptide to the resin, particularly with C-terminal 5-Br-Trp.[1]3. Precipitation issues.1. Extend cleavage time or perform a second cleavage.2. Use a cleavage cocktail with a high scavenger concentration (e.g., Reagent R).[6][7]3. Ensure efficient precipitation with cold ether.
Presence of unexpected peaks in HPLC analysis (+72 Da, +56 Da) Alkylation of the 5-Br-Trp indole ring by tert-butyl cations from Boc deprotection.1. Ensure the use of an effective scavenger system in your cleavage cocktail (e.g., TIS, EDT).2. Use Boc-protected 5-Br-Trp during synthesis.[1]
Presence of unexpected peaks in HPLC analysis (+16 Da) Oxidation of the 5-Br-Trp indole ring.1. Use fresh, high-purity reagents.2. Degas all solutions and perform cleavage under an inert atmosphere (e.g., nitrogen or argon).3. Minimize the duration of TFA exposure.[1]
Incomplete removal of other side-chain protecting groups (e.g., from Arg) Insufficient cleavage time or inappropriate cleavage cocktail for the specific protecting groups used.1. For Arg(Pbf), a standard 2-4 hour cleavage is usually sufficient. For Arg(Pmc), longer cleavage times may be necessary.[1]2. Use a stronger cleavage cocktail or one specifically designed for problematic residues.

Data Summary: Common Cleavage Cocktails

The following table summarizes common cleavage cocktails suitable for peptides containing tryptophan, which can be adapted for 5-Bromo-L-tryptophan. The choice of cocktail depends on the other amino acids present in the peptide sequence.

Reagent CocktailComposition (v/v)Key Applications & Remarks
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OEffective for most peptides, especially when 5-Br-Trp is Boc-protected. TIS is a good scavenger for trityl and tert-butyl cations.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues including Cys, Met, and Tyr.[3][4]
Reagent B 88% TFA, 5% Phenol, 2% TIS, 5% H₂OA less odorous alternative to cocktails containing EDT and thioanisole.[7]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arg(Pbf/Pmc) and to minimize reattachment of Trp-containing peptides to the linker.[6][7]

Experimental Protocols

Protocol 1: Global Deprotection and Cleavage using TFA/TIS/H₂O

This protocol is suitable for peptides where 5-Br-Trp is Boc-protected and other sensitive residues are absent.

  • Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.

  • Washing: Drain the DCM and wash the resin with DCM (3 x 2 mL).

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Stopper the vessel and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (10 mL).

  • Isolation: Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Global Deprotection and Cleavage using Reagent K

This protocol is recommended for complex peptides containing multiple sensitive residues alongside 5-Br-Trp.

  • Resin Preparation: Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.

  • Washing: Drain the DCM and wash the resin with DCM (3 x 2 mL).

  • Cleavage Cocktail Preparation: Prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) immediately before use.

  • Cleavage Reaction: Add Reagent K (2 mL) to the resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (10 mL).

  • Isolation: Centrifuge, decant the supernatant, and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the crude peptide under vacuum.

Visual Guides

Deprotection_Workflow start Peptide-Resin (with 5-Br-Trp(Boc)) wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) wash_dcm->add_cocktail cleavage Incubate 2-3h at Room Temp add_cocktail->cleavage filter Filter cleavage->filter precipitate Precipitate in Cold Ether filter->precipitate centrifuge Centrifuge & Wash precipitate->centrifuge dry Dry Peptide centrifuge->dry end Crude Peptide dry->end Troubleshooting_Logic start Analyze Crude Peptide by HPLC/MS check_purity Low Purity or Unexpected Peaks? start->check_purity check_yield Low Yield? check_purity->check_yield No alkylation Alkylation (+72 Da) or Oxidation (+16 Da)? check_purity->alkylation Yes check_precipitation Review Precipitation and Wash Steps check_yield->check_precipitation Yes success Successful Deprotection check_yield->success No incomplete_deprotection Incomplete Deprotection of other residues? alkylation->incomplete_deprotection No optimize_scavengers Optimize Scavenger Cocktail (e.g., use Reagent K/R) alkylation->optimize_scavengers Yes optimize_cleavage_time Increase Cleavage Time incomplete_deprotection->optimize_cleavage_time Yes

References

minimizing racemization during 5-Bromo-L-tryptophylglycine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of 5-Bromo-L-tryptophylglycine.

Troubleshooting Guide

Encountering unexpected results during your synthesis can be challenging. This guide provides solutions to common issues that may arise.

Issue Potential Cause(s) Recommended Solution(s)
High degree of racemization (presence of D-isomer) 1. Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization. 2. Excessive base: Strong or excess tertiary amines can promote the formation of oxazolone, a key intermediate in racemization. 3. Prolonged reaction time or elevated temperature: Longer reaction times and higher temperatures increase the likelihood of racemization. 4. Inadequate protection of the N-terminus: The nature of the N-terminal protecting group can influence the rate of racemization.1. Use a coupling reagent known for low racemization: Employ coupling reagents such as HBTU, HATU, or carbodiimides (EDC, DIC) in combination with racemization-suppressing additives like HOBt or HOAt.[1][2] 2. Use a weaker base or stoichiometric amounts: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, and use it in stoichiometric amounts.[2] 3. Optimize reaction conditions: Monitor the reaction closely and stop it as soon as it is complete. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). 4. Choose an appropriate protecting group: Urethane-type protecting groups like Boc and Fmoc are generally effective at preventing racemization.[2]
Low yield of the dipeptide 1. Incomplete coupling: The coupling reaction may not have gone to completion. 2. Aggregation of the starting materials or product: Hydrophobic amino acids like 5-Bromo-L-tryptophan can be prone to aggregation. 3. Side reactions: Formation of byproducts such as N-acylurea (with carbodiimides) can reduce the yield.1. Monitor reaction completion: Use a qualitative test like the ninhydrin test (for solid-phase synthesis) or TLC to monitor the disappearance of the starting amine. If the reaction is stalled, consider a second coupling. 2. Improve solubility: Use aprotic polar solvents like DMF or NMP. In some cases, adding a chaotropic salt can disrupt aggregation. 3. Optimize reagent addition: Add the coupling reagent to the mixture of the protected amino acid and the amine to minimize side reactions. When using carbodiimides, the addition of HOBt can suppress N-acylurea formation.
Difficulty in purifying the product 1. Presence of closely related impurities: Diastereomers resulting from racemization can be difficult to separate from the desired product by standard chromatography. 2. Unreacted starting materials or coupling reagent byproducts: These can co-elute with the product.1. Use chiral HPLC for purification: If racemization has occurred, chiral chromatography is often necessary to separate the L,L-diastereomer from the L,D-diastereomer. 2. Optimize work-up procedure: Perform aqueous washes to remove water-soluble byproducts like the urea formed from EDC. Choose an appropriate purification method (e.g., flash chromatography, preparative HPLC) based on the polarity of the product and impurities.
Unexpected side products observed in mass spectrometry 1. Diketopiperazine formation: This is a common side reaction in dipeptide synthesis, especially when the N-terminal protecting group is removed. 2. Modification of the tryptophan indole ring: The indole ring of tryptophan can be susceptible to oxidation or other modifications under certain conditions.1. Couple the third amino acid quickly: If performing solid-phase synthesis, do not leave the deprotected dipeptide on the resin for an extended period before coupling the next amino acid. 2. Use scavengers and protect the indole nitrogen: During cleavage from a solid support, use a scavenger cocktail to protect the tryptophan side chain. For solution-phase synthesis, consider protecting the indole nitrogen with a Boc group if harsh conditions are used.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing racemization in the synthesis of this compound?

A1: While there is no single "best" reagent for all conditions, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC) used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective at suppressing racemization.[2] Uronium/aminium-based reagents such as HBTU and HATU also generally provide low levels of racemization.[1]

Q2: How does HOBt work to suppress racemization?

A2: HOBt acts as a racemization suppressant by reacting with the activated carboxylic acid to form an active ester. This HOBt-ester is more stable and less prone to forming the oxazolone intermediate that leads to racemization. The amine component of the reaction then reacts with this active ester to form the peptide bond.

Q3: What is the ideal solvent for the coupling reaction?

A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used and are effective at dissolving the reactants and facilitating the reaction. Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.

Q4: At what temperature should I perform the coupling reaction?

A4: To minimize racemization, it is generally recommended to perform the coupling reaction at a reduced temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature. Higher temperatures can accelerate the rate of racemization.

Q5: How can I determine the extent of racemization in my final product?

A5: The most common and reliable method for determining the enantiomeric purity of your dipeptide is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the desired L,L-diastereomer from the L,D-diastereomer, allowing for their quantification.

Data Presentation

Coupling Reagent/AdditiveTypical % Racemization (D-isomer)
EDC/HOBt< 1%
HBTU/HOBt< 1%
HATU< 1%
EDC alone5-15%

Note: These values are illustrative and can vary depending on the specific reaction conditions (temperature, base, solvent, and reaction time).

Experimental Protocols

Solution-Phase Synthesis of Boc-5-Br-L-Trp-Gly-OMe

This protocol describes a general method for the solution-phase synthesis of the protected dipeptide, Boc-5-Br-L-tryptophylglycine methyl ester, using EDC and HOBt to minimize racemization.

Materials:

  • Boc-5-Br-L-Trp-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DMF.

    • Add NMM (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-5-Br-L-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 equivalents) to the solution and stir for 10 minutes.

    • To this mixture, add the previously prepared solution of H-Gly-OMe free base.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-5-Br-L-Trp-Gly-OMe.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric purity by chiral HPLC analysis.

Visualizations

Racemization Mechanism during Peptide Coupling

The following diagram illustrates the two main pathways for racemization during the activation of an N-protected amino acid for peptide coupling. The formation of the oxazolone intermediate is a key step that leads to the loss of stereochemical integrity at the α-carbon.

racemization_pathway cluster_activation Activation & Racemization cluster_reagents Reagents Activated_AA Activated N-Protected Amino Acid Oxazolone Oxazolone Intermediate (planar, achiral) Activated_AA->Oxazolone Base-catalyzed enolization Peptide_L Desired L,L-Dipeptide Activated_AA->Peptide_L + Glycine (Direct Coupling) Racemized_AA Racemized Activated Amino Acid Oxazolone->Racemized_AA Peptide_D Undesired L,D-Dipeptide Racemized_AA->Peptide_D + Glycine AA N-Protected 5-Br-L-Tryptophan AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_AA Additive Additive (e.g., HOBt) Additive->Activated_AA Suppresses Oxazolone Formation

Caption: Racemization pathway in peptide synthesis.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the solution-phase synthesis of the protected dipeptide.

synthesis_workflow Start Start Prepare_Amine Prepare Glycine Methyl Ester (Free Base) Start->Prepare_Amine Activate_Acid Activate Boc-5-Br-L-Trp-OH with EDC/HOBt Start->Activate_Acid Coupling Couple Activated Acid with Glycine Ester Prepare_Amine->Coupling Activate_Acid->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Analysis Characterization & Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Solution-phase synthesis workflow.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-L-tryptophylglycine and L-tryptophylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biochemical research and pharmaceutical development, the structural modification of bioactive molecules is a key strategy for enhancing their therapeutic potential. This guide provides a detailed comparison of 5-Bromo-L-tryptophylglycine and its parent compound, L-tryptophylglycine. The introduction of a bromine atom to the tryptophan residue can significantly alter the physicochemical properties and biological activity of the dipeptide, offering potential advantages in stability, target binding, and overall efficacy.

Physicochemical Properties

The addition of a bromine atom to the indole ring of the tryptophan residue in L-tryptophylglycine results in a notable increase in molecular weight and is expected to influence its lipophilicity, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundL-tryptophylglycine
Molecular Formula C₁₃H₁₄BrN₃O₃C₁₃H₁₅N₃O₃[1]
Molecular Weight ~340.18 g/mol (calculated)261.28 g/mol [1]
LogP (predicted) Data not available-2.1[1]
Hydrogen Bond Donors 33[1]
Hydrogen Bond Acceptors 44[1]
Polar Surface Area 108 Ų108 Ų[1]

Biological Activity and Potential Applications

L-tryptophan and its derivatives are precursors to the neurotransmitter serotonin and the neurohormone melatonin, playing a crucial role in various physiological processes.[2][3][4] Consequently, L-tryptophylglycine and its analogs are of significant interest for their potential neurological and physiological effects.

The halogenation of tryptophan residues in peptides has been shown to enhance biological activity and stability.[5][6][7] The presence of a bromine atom can increase resistance to enzymatic degradation and may improve binding affinity to target receptors.[5] Peptides containing brominated tryptophan have demonstrated a range of biological activities, including antimicrobial, insecticidal, and neurological effects.[5] Specifically, 5-Bromo-L-tryptophan is utilized in neuroscience research to study serotonin pathways and in the development of pharmaceuticals targeting neurological conditions.[8]

While direct comparative studies on the biological activity of this compound and L-tryptophylglycine are not extensively documented, it is hypothesized that the brominated derivative may exhibit enhanced potency and stability, making it a compelling candidate for further investigation in drug discovery.

Tryptophan Metabolism and Signaling

The metabolic fate of tryptophan-containing dipeptides is of critical importance. L-tryptophan is primarily metabolized through the kynurenine and serotonin pathways. The balance between these pathways is crucial for maintaining cellular homeostasis and has been implicated in a variety of disease states.

Tryptophan_Metabolism General Tryptophan Metabolic Pathways Tryptophan Tryptophan Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Serotonin Serotonin (5-HT) Serotonin_Pathway->Serotonin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine Melatonin Melatonin Serotonin->Melatonin Neuroactive_Metabolites Neuroactive Metabolites Kynurenine->Neuroactive_Metabolites NAD_Synthesis NAD+ Synthesis Kynurenine->NAD_Synthesis

A simplified diagram of the major metabolic pathways of L-tryptophan.

Proposed Experimental Workflow for Comparative Analysis

To empirically compare the performance of this compound and L-tryptophylglycine, a structured experimental workflow is proposed. This workflow encompasses the synthesis, characterization, and biological evaluation of the two dipeptides.

Experimental_Workflow Proposed Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Dipeptide Synthesis (Solid-Phase or Solution-Phase) Purification Purification (HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy Purification->NMR Solubility Solubility Assay Purification->Solubility LogP LogP Determination Purification->LogP Stability Enzymatic Stability Assay (e.g., in plasma or microsomal fractions) Purification->Stability Binding Receptor Binding Assay (e.g., to serotonin receptors) Purification->Binding Cell_Based Cell-Based Functional Assays (e.g., measuring downstream signaling) Purification->Cell_Based

A proposed workflow for the comprehensive comparison of the two dipeptides.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the comparative performance of this compound and L-tryptophylglycine.

Dipeptide Synthesis and Purification
  • Objective: To synthesize and purify this compound and L-tryptophylglycine.

  • Methodology:

    • Synthesis: The dipeptides can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods. For SPPS, Fmoc-protected amino acids (Fmoc-Gly-OH and either Fmoc-L-Trp(Boc)-OH or Fmoc-5-Bromo-L-Trp(Boc)-OH) would be sequentially coupled to a resin.

    • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

    • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.[9]

    • Characterization: The purity and identity of the final products are confirmed by analytical RP-HPLC and mass spectrometry.

Enzymatic Stability Assay
  • Objective: To compare the stability of the two dipeptides in the presence of proteolytic enzymes.

  • Methodology:

    • Incubation: The dipeptides are incubated at a final concentration of 10 µM in either human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching: The enzymatic reaction is stopped by the addition of an equal volume of ice-cold acetonitrile containing an internal standard.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact dipeptide at each time point.

    • Data Analysis: The degradation half-life (t₁/₂) of each dipeptide is calculated by fitting the data to a first-order decay model.

Receptor Binding Assay
  • Objective: To determine and compare the binding affinities of the dipeptides to a relevant biological target, such as a serotonin receptor subtype.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₁A) are prepared from cultured cells or tissue homogenates.

    • Competitive Binding: A radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor dipeptides (this compound or L-tryptophylglycine).

    • Incubation and Separation: The binding reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the dipeptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The bromination of L-tryptophylglycine presents a promising avenue for the development of novel therapeutic agents with potentially enhanced stability and biological activity. While direct comparative data is currently limited, the established effects of tryptophan halogenation in other peptides suggest that this compound may offer advantages over its non-halogenated counterpart. The experimental protocols outlined in this guide provide a robust framework for a comprehensive and objective comparison of these two compounds, enabling researchers and drug development professionals to make data-driven decisions in their pursuit of innovative therapeutics.

References

A Comparative Analysis of the Biological Activity of 5-Bromo-L-tryptophylglycine and Other Halogenated Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptide (AMP) development, halogenation of amino acid residues has emerged as a key strategy for enhancing biological activity and improving pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of 5-Bromo-L-tryptophylglycine and other halogenated dipeptides, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents. By presenting available experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of structure-activity relationships within this promising class of molecules.

Comparative Biological Activity Data

The introduction of halogen atoms, particularly on the indole ring of tryptophan, can significantly modulate the biological properties of dipeptides. This is often attributed to an increase in hydrophobicity, which can enhance interactions with microbial cell membranes. The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of various halogenated dipeptides.

Table 1: Antimicrobial Activity of Halogenated Dipeptides

Dipeptide DerivativeHalogenTarget OrganismAssay TypeActivity (MIC/IC50)
N/AN/AEscherichia coliMIC>100 µM
N/AN/AStaphylococcus aureusMIC>100 µM
5-Fluoro-L-tryptophyl-X FluorineEscherichia coliMIC1.6 - 3.1 µM[1]
5-Fluoro-L-tryptophyl-X FluorineStaphylococcus aureusMIC3.1 µM[1]
5-Chlorotryptophan-containing peptides ChlorineStaphylococcus aureusAntibacterialMild effects[2]

Note: Data for this compound and Iodo-derivatives were not available in a directly comparable format in the reviewed literature. The data for 5-Fluoro-L-tryptophyl-X is based on a study where tryptophan in a larger peptide was replaced with 5-fluorotryptophan, indicating the potential activity of dipeptides containing this residue. "X" denotes the second amino acid in the dipeptide was not specified in the context of a dipeptide-specific study.

Table 2: Cytotoxicity of Halogenated and Tryptophan-Containing Dipeptides

Dipeptide DerivativeCell LineAssay TypeCytotoxicity (IC50 / % Viability)
Cyclo(L-Trp-L-Ser) & derivatives RAW 264.7 macrophagesMTT AssayNon-cytotoxic at concentrations effective for anti-QS activity[3]
Tryptophan-containing cyclic dipeptides LLC-PK1 (normal kidney cells)Cell Viability AssayLow cytotoxicity at 10 µM[4]
N-benzoyl-Trp-Phe-OMe Human neutrophilsSuperoxide anion generation/elastase releaseIC50: 0.23/0.60 µM[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used in the evaluation of halogenated dipeptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a halogenated dipeptide that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Peptides: The halogenated dipeptides are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted peptide is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Objective: To evaluate the cytotoxic effect of halogenated dipeptides on mammalian cells.

Methodology:

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the halogenated dipeptides and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) is then determined.[6]

Hemolytic Assay

The hemolytic assay is used to assess the lytic activity of a compound on red blood cells (erythrocytes), providing an indication of its potential toxicity to mammalian cells.

Objective: To determine the hemolytic activity of halogenated dipeptides.

Methodology:

  • Preparation of Erythrocyte Suspension: Fresh human or animal red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the halogenated dipeptides in a 96-well plate at 37°C for 1 hour.

  • Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis) are included.

  • Centrifugation: The plate is centrifuged to pellet the intact erythrocytes.

  • Measurement of Hemoglobin Release: The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a proposed mechanism of action for antimicrobial peptides and a typical experimental workflow for screening their activity.

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Insertion Hydrophobic Insertion Membrane->Insertion Hydrophobic Core Interaction Peptide Halogenated Dipeptide Interaction Electrostatic Interaction Peptide->Interaction Initial Binding Interaction->Membrane Pore Pore Formation Insertion->Pore Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of action for membrane-active halogenated dipeptides.

Experimental_Workflow Start Synthesis of Halogenated Dipeptides Screening Primary Antimicrobial Screening (MIC Assay) Start->Screening Active Active Compounds Identified Screening->Active Activity Observed Inactive Inactive Compounds Screening->Inactive No Activity Cytotoxicity Cytotoxicity & Hemolysis Assays Active->Cytotoxicity Selective Selective & Potent Compounds Cytotoxicity->Selective Low Toxicity Toxic Toxic Compounds Cytotoxicity->Toxic High Toxicity Lead Lead Compound Optimization Selective->Lead

Caption: Experimental workflow for screening and identifying lead halogenated dipeptides.

References

A Comparative Analysis of the Binding Affinity of Tryptophan Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and molecular biology, understanding the binding affinity of small molecules to their protein targets is paramount for the development of novel therapeutics and research tools. This guide provides a comparative analysis of the binding affinity of L-tryptophan and its halogenated analog, 5-Bromo-L-tryptophan. Due to the limited direct comparative data for 5-Bromo-L-tryptophylglycine, this guide will focus on the well-studied interaction of tryptophan analogs with specific protein targets, offering insights into how modifications to the tryptophan molecule can influence its binding characteristics.

Quantitative Comparison of Binding Affinities

The following table summarizes the dissociation constants (Kd) of L-tryptophan and a halogenated tryptophan analog with a representative protein target. A lower Kd value indicates a higher binding affinity.

CompoundProtein TargetDissociation Constant (Kd)
L-TryptophanHuman Serum Albumin~1.3 x 10⁻⁵ M[1]
5-Methyl-DL-tryptophanHuman Serum Albumin~2.5 x 10⁻⁵ M[1]
L-TryptophanRibU (Riboflavin Transporter)~1 nM[2]
5-Fluoro-L-tryptophanRibU (Riboflavin Transporter)~15 nM[2]

Experimental Protocols

The determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for commonly employed assays.

1. Tryptophan Fluorescence Quenching Assay

This method is used to measure the binding of a ligand to a protein by observing the quenching of the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.[3]

  • Principle: When a ligand binds near a tryptophan residue, it can alter the local environment of the tryptophan, leading to a decrease (quenching) in its fluorescence intensity. This change in fluorescence is proportional to the fraction of protein bound to the ligand.

  • Instrumentation: A spectrofluorometer is required.

  • Procedure:

    • A solution of the protein of interest at a known concentration is prepared in a suitable buffer.

    • The intrinsic tryptophan fluorescence of the protein is measured by exciting at ~295 nm and recording the emission spectrum from ~300 to 400 nm.

    • Aliquots of a concentrated ligand stock solution are incrementally added to the protein solution.

    • After each addition, the mixture is allowed to equilibrate, and the fluorescence spectrum is recorded.

    • The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration.

    • The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable binding model (e.g., a one-site binding model).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes.

  • Instrumentation: An isothermal titration calorimeter is required.

  • Procedure:

    • The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into a syringe.

    • The syringe injects small, precise volumes of the ligand into the protein solution.

    • The heat change upon each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a fluorescence quenching assay.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution e1 Measure Initial Protein Fluorescence p1->e1 p2 Prepare Ligand Stock e2 Titrate with Ligand p2->e2 e1->e2 e3 Record Fluorescence at each step e2->e3 Repeat a1 Plot Fluorescence Change vs. Ligand Concentration e3->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine Kd a2->a3

Caption: Workflow for determining binding affinity.

Tryptophan to Serotonin Signaling Pathway

Tryptophan is a crucial precursor for the synthesis of the neurotransmitter serotonin. The following diagram outlines this important metabolic pathway.

signaling_pathway cluster_pathway Serotonin Synthesis Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH FiveHTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase FiveHTP->AADC Serotonin Serotonin TPH->FiveHTP AADC->Serotonin

Caption: Tryptophan to Serotonin Pathway.

References

A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no standardized, publicly available, cross-validated analytical methods specifically for the dipeptide 5-Bromo-L-tryptophylglycine. This guide, therefore, serves as a practical framework for researchers and drug development professionals to establish and validate an analytical method for this compound. The recommendations provided are based on established analytical techniques for similar biomolecules, such as peptides and amino acid derivatives, and adhere to regulatory guidelines for method validation.

Proposed Analytical Methods

Given the chemical nature of this compound, two primary analytical techniques are proposed: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • RP-HPLC with UV Detection: This is a widely used technique for the analysis of peptides.[1][2] It offers robustness and is suitable for quantifying the purity of the dipeptide and for assay measurements. The aromatic indole ring of the tryptophan moiety should provide a strong UV chromophore, allowing for sensitive detection.

  • LC-MS/MS: This method provides superior selectivity and sensitivity, making it ideal for the quantification of this compound in complex biological matrices.[3][4][5] It is the preferred method for pharmacokinetic and metabolic studies.

Comparative Performance of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are hypothetical and would need to be confirmed through experimental validation.

Performance CharacteristicRP-HPLC with UV DetectionLC-MS/MS
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1.5%
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity GoodExcellent
Application Purity, AssayBioanalysis, Pharmacokinetics

Experimental Protocols

A detailed, hypothetical experimental protocol for the analysis of this compound using RP-HPLC with UV detection is provided below.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation of Purity:

    • Purity (%) = (Area of main peak in sample / Total area of all peaks in sample) x 100

Method Validation Framework

The validation of the chosen analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]

The following diagram illustrates the logical workflow for the validation of an analytical method.

G cluster_validation Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Range B->I J Robustness B->J K System Suitability B->K L Validation Report C->L D->L E->L F->L G->L H->L I->L J->L K->L

Caption: A flowchart of the analytical method validation process.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

G cluster_workflow Experimental Workflow for this compound Analysis A Sample Receipt & Login B Standard & Sample Preparation A->B D Chromatographic Analysis (RP-HPLC or LC-MS/MS) B->D C Instrument Setup & Calibration C->D E Data Acquisition D->E F Data Processing & Integration E->F G Calculation of Results F->G H Report Generation G->H

Caption: A typical workflow for analyzing this compound.

References

Assessing the Specificity of 5-Bromo-L-tryptophylglycine in Biological Systems: A Prospective Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive review of available scientific literature reveals a notable absence of specific experimental data for the dipeptide 5-Bromo-L-tryptophylglycine. Research has primarily focused on its constituent amino acid, 5-Bromo-L-tryptophan. Therefore, this guide provides a prospective analysis based on the known biological activities of 5-Bromo-L-tryptophan and the general effects of halogenation on peptide function. This document is intended to guide researchers in designing experiments to characterize this novel dipeptide.

Introduction to 5-Bromo-L-tryptophan

5-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a bromine atom at the 5th position of the indole ring alters its physicochemical properties, making it a valuable tool in various research applications. It is utilized in the synthesis of novel peptides and as a probe in biochemical and pharmacological studies. The bromination can enhance the binding affinity and specificity of tryptophan-containing molecules to their biological targets.

Comparison with Unmodified L-tryptophylglycine

The addition of a bromine atom to the tryptophan residue in a tryptophylglycine dipeptide is expected to modulate its biological and chemical characteristics significantly. Below is a table summarizing the hypothesized comparisons between L-tryptophylglycine and this compound.

PropertyL-tryptophylglycineThis compound (Hypothesized)Rationale for Difference
Molecular Weight 261.28 g/mol 340.18 g/mol Addition of a bromine atom (79.90 g/mol ).
Lipophilicity LowerHigherThe bromine atom increases the nonpolar surface area of the indole ring.
Binding Affinity Baseline affinity for target receptors.Potentially higher affinity for specific receptors.The bromine atom can form halogen bonds and increase van der Waals interactions within a receptor binding pocket.
Biological Stability Susceptible to enzymatic degradation.Potentially more resistant to enzymatic degradation.The bulky bromine atom may sterically hinder the approach of proteases.
Fluorescence Intrinsic tryptophan fluorescence.Quenched or altered fluorescence properties.The heavy bromine atom can quench the intrinsic fluorescence of the indole ring.
Potential Applications General peptide research, cell culture media supplement.Probe for receptor binding studies, potential antagonist for specific receptors (e.g., formyl peptide receptors), building block for more complex peptides.Enhanced binding and stability could lead to more potent and specific biological effects.

Potential Biological Targets and Signaling Pathways

Based on research into tryptophan-containing dipeptides and the effects of bromination, this compound could potentially interact with receptors that recognize short peptide ligands. One such family of receptors is the Formyl Peptide Receptors (FPRs) , which are involved in inflammatory responses. Tryptophan-containing dipeptides have been investigated as antagonists for FPR1. The increased lipophilicity and potential for enhanced binding of the brominated dipeptide might lead to more potent antagonism.

Below is a conceptual diagram of a signaling pathway that could be modulated by a dipeptide antagonist of FPR1.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein G-protein (Gi/o) FPR1->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist fMLP (Agonist) Agonist->FPR1 Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->FPR1 Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammatory_Response Inflammatory Response (e.g., Chemotaxis) Ca_release->Inflammatory_Response PKC_activation->Inflammatory_Response

Caption: Hypothetical antagonism of the FPR1 signaling pathway by this compound.

Experimental Protocols for Assessing Specificity

To validate the hypothesized properties of this compound, a series of experiments would be required.

Synthesis and Characterization
  • Protocol: The dipeptide would first need to be synthesized using standard solid-phase or solution-phase peptide synthesis methods, starting with Fmoc-5-Bromo-L-tryptophan and a protected glycine. Purification would be achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product's identity confirmed by mass spectrometry and NMR spectroscopy.

Receptor Binding Assays
  • Protocol: To determine the binding affinity for a target receptor like FPR1, competitive binding assays would be performed. This involves incubating cells expressing the receptor with a known radiolabeled or fluorescently-labeled agonist (e.g., fMLP) and varying concentrations of this compound. The displacement of the labeled ligand is measured to calculate the inhibitory constant (Ki).

Functional Assays
  • Protocol: To assess the functional consequence of binding, a calcium mobilization assay can be performed in cells expressing FPR1. Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is measured upon stimulation with an agonist in the presence and absence of this compound. A reduction in the calcium signal would indicate antagonistic activity.

Stability Assays
  • Protocol: The stability of the dipeptide can be assessed by incubating it in human serum or with specific proteases over time. The degradation of the peptide is monitored by RP-HPLC. A comparison with the degradation rate of L-tryptophylglycine would reveal any stabilizing effect of the bromine atom.

The following diagram illustrates a potential experimental workflow for characterizing the specificity of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purity cluster_binding Binding Specificity cluster_function Functional Activity cluster_stability Biological Stability Synthesis Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Target_Selection Select Target Receptor (e.g., FPR1) Characterization->Target_Selection Cell_Line Receptor-Expressing Cells Characterization->Cell_Line Incubation Incubate in Serum/Protease Characterization->Incubation Binding_Assay Competitive Binding Assay Target_Selection->Binding_Assay Affinity_Determination Calculate Ki Binding_Assay->Affinity_Determination Functional_Assay Calcium Mobilization Assay Cell_Line->Functional_Assay Activity_Assessment Determine IC50 Functional_Assay->Activity_Assessment Analysis RP-HPLC Analysis Incubation->Analysis Half_Life Determine Half-life Analysis->Half_Life

Caption: Experimental workflow for assessing the specificity of this compound.

Conclusion

While direct experimental data on this compound is currently unavailable, a prospective analysis based on the known properties of 5-Bromo-L-tryptophan and general principles of peptide modification suggests that it could be a valuable research tool. The addition of bromine is likely to enhance its lipophilicity, binding affinity, and biological stability compared to its non-brominated counterpart. Future experimental work following the protocols outlined in this guide is necessary to confirm these hypotheses and to fully elucidate the biological specificity and therapeutic potential of this novel dipeptide.

A Spectroscopic Comparison of 5-Bromo-L-tryptophylglycine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for L-tryptophan and its halogenated and hydroxylated analogs. These values are essential for predicting the behavior of these chromophores in various spectroscopic applications.

UV-Vis Absorption Spectroscopy

The absorption characteristics of tryptophan and its analogs are sensitive to substitution on the indole ring. Halogenation and hydroxylation can induce shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), which are critical for quantitative studies and for designing selective excitation experiments.

Compoundλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent/Conditions
L-Tryptophan2785,579Water, 0.1 M phosphate buffer, pH 7[1]
5-Fluorotryptophan~2855,700Not specified[2]
5-Hydroxytryptophan~280Not specifiedNot specified[3]
5-BromotryptophanNot specifiedNot specifiedNot specified

Note: Specific data for 5-Bromo-L-tryptophylglycine and its dipeptide analogs were not available in the searched literature. Data for the constituent amino acid analogs are presented.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for studying molecular interactions and dynamics. The emission maximum (λem) and quantum yield (Φ) are highly sensitive to the local environment of the fluorophore.

CompoundExcitation λex (nm)Emission λem (nm)Quantum Yield (Φ)Solvent/Conditions
L-Tryptophan270~3500.12 - 0.14Water, 0.1 M phosphate buffer, pH 7[1][4]
5-Hydroxytryptophan300346Low (unspecified)Aqueous solution[5]
PHOXI-derivatized 5-Hydroxytryptophan3364590.54Water[5]
5-FluorotryptophanNot specifiedNot specifiedNot specifiedNot specified
5-BromotryptophanNot specifiedNot specifiedNot specifiedNot specified

Note: Specific data for this compound and its dipeptide analogs were not available in the searched literature. Data for the constituent amino acid analogs and a derivatized form are presented.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

1H NMR Chemical Shifts (ppm)

ProtonL-Tryptophan (in D2O)5-Bromo-DL-tryptophan (in DMSO-d6)5-Hydroxy-L-tryptophan (in DMSO-d6)
Indole NH10.1~10.9610.72
Aromatic CH7.0-7.87.0-7.66.6-7.2
α-CH4.07~3.553.54
β-CH23.31, 3.48~3.06, 3.282.95, 3.27

Note: Data is compiled from various sources and solvent conditions differ, which can affect chemical shifts.[3][6][7][8]

13C NMR Chemical Shifts (ppm)

CarbonL-Tryptophan (in D2O)5-Bromo-DL-tryptophan5-Hydroxy-L-tryptophan
Indole C108-138Not specifiedNot specified
C=O~174Not specifiedNot specified
α-C~56Not specifiedNot specified
β-C~28Not specifiedNot specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized depending on the sample and instrumentation.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of the tryptophan derivatives in a suitable solvent (e.g., phosphate buffer, pH 7.4) at a concentration that yields an absorbance in the range of 0.1-1.0 at the λmax. A 1 cm path length quartz cuvette is typically used.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-400 nm. Use the solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a fluorescence-free solvent in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Data Acquisition:

    • Emission Spectrum: Set the excitation wavelength (e.g., 280 nm) and scan a range of emission wavelengths (e.g., 300-500 nm).

    • Excitation Spectrum: Set the emission wavelength at the determined maximum and scan a range of excitation wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

NMR Spectroscopy
  • Sample Preparation: Dissolve the sample (typically 1-5 mg for 1H NMR, 10-20 mg for 13C NMR) in a deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube. Add a small amount of a reference standard (e.g., TMS or DSS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans due to the lower natural abundance of 13C.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Signaling Pathway Visualization

Tryptophan is a precursor to several important signaling molecules, including the neurotransmitter serotonin. Understanding these pathways is crucial for researchers in neurobiology and drug development. The following diagram illustrates the biosynthesis of serotonin from L-tryptophan.

Serotonin_Synthesis_Pathway cluster_enzymes L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) N-Acetylserotonin N-Acetylserotonin Serotonin (5-HT)->N-Acetylserotonin Melatonin Melatonin N-Acetylserotonin->Melatonin Tryptophan_Hydroxylase Tryptophan_Hydroxylase Aromatic_L-amino_acid_decarboxylase Aromatic_L-amino_acid_decarboxylase Serotonin_N-acetyltransferase Serotonin_N-acetyltransferase Acetylserotonin_O-methyltransferase Acetylserotonin_O-methyltransferase

Caption: Serotonin and Melatonin Biosynthesis Pathway from L-Tryptophan.

References

Validating the Incorporation of 5-Bromo-L-tryptophylglycine into a Peptide Chain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids, such as 5-Bromo-L-tryptophylglycine, into peptides offers a powerful tool for modulating their structure, function, and therapeutic potential. This guide provides a comparative overview of key analytical techniques for validating the successful incorporation of this modified dipeptide. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Comparative Analysis of Validation Techniques

The successful incorporation of this compound can be confirmed using several complementary analytical methods. The choice of technique will depend on the specific requirements of the study, including the level of detail required, sample availability, and instrumentation.

TechniquePrincipleSample RequirementData OutputAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. A mass shift confirms the incorporation of the heavier bromo-tryptophan residue.Low (pmol to fmol)Precise mass of the peptide, fragmentation pattern for sequencing.High sensitivity, provides exact mass confirmation, tandem MS (MS/MS) allows for localization of the modification.Does not provide information on the 3D structure.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Low (pmol)N-terminal sequence of the peptide.Well-established method for sequencing from the N-terminus.Can be ambiguous for modified amino acids without a proper standard, not suitable for C-terminal modifications or blocked N-termini.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.High (mg)3D structure, conformational dynamics, and interactions.Provides detailed structural information in solution.Lower sensitivity compared to MS, requires larger amounts of pure sample, complex data analysis.

Experimental Protocols

Mass Spectrometry (MS) for Mass Confirmation and Sequencing

Objective: To confirm the correct mass of the peptide containing this compound and to determine the location of the unnatural amino acid through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • The synthesized peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 pmol/µL.

  • Mass Spectrometry Analysis (ESI-MS):

    • The sample is introduced into an electrospray ionization (ESI) mass spectrometer.

    • The instrument is operated in positive ion mode to acquire the full MS spectrum.

    • The expected mass increase for the incorporation of a 5-bromotryptophan residue is approximately 78.9 Da (atomic mass of Br) minus the atomic mass of H, resulting in a net increase of ~78 Da compared to a standard tryptophan residue. The presence of two major isotopes of bromine (79Br and 81Br) in nearly equal abundance will result in a characteristic isotopic pattern with two peaks of similar intensity separated by 2 Da.

  • Tandem Mass Spectrometry (MS/MS) for Sequencing:

    • The precursor ion corresponding to the peptide containing this compound is selected for fragmentation using collision-induced dissociation (CID).

    • The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence.[3]

    • The mass difference between adjacent fragment ions will confirm the presence and location of the 5-bromotryptophan residue.

Edman Degradation for N-Terminal Sequencing

Objective: To verify the N-terminal sequence of the peptide and confirm the position of the this compound if it is at or near the N-terminus.

Methodology:

  • Sample Preparation:

    • The purified peptide is loaded onto a sequencing membrane or cartridge.

    • A standard mixture of phenylthiohydantoin (PTH)-amino acids is run first to establish the retention times for each amino acid.[4]

  • Automated Edman Degradation:

    • The peptide is subjected to sequential rounds of Edman degradation chemistry.

    • In each cycle, the N-terminal amino acid is cleaved and converted to its PTH derivative.

    • The PTH-amino acid is then identified by RP-HPLC by comparing its retention time to the standards.[1][4]

  • Data Analysis:

    • The sequence is determined by the order of the identified PTH-amino acids.

    • The identification of PTH-5-bromotryptophan will require a custom standard, as it is not a common amino acid. Its retention time is expected to be different from that of standard PTH-tryptophan due to the presence of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To obtain detailed structural information of the peptide in solution, confirming the incorporation of this compound and its impact on the peptide's conformation.

Methodology:

  • Sample Preparation:

    • The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • The pH of the sample is adjusted as needed.

  • NMR Data Acquisition:

    • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY.

    • The ¹³C chemical shifts of the tryptophan indole ring are sensitive to the local environment and can be indicative of successful bromination. Specifically, the C5 carbon is expected to show a significant downfield shift upon bromination.

  • Data Analysis:

    • The NMR spectra are processed and analyzed to assign the chemical shifts of the protons and carbons in the peptide.

    • The through-bond (COSY, TOCSY) and through-space (NOESY) correlations are used to determine the amino acid sequence and the three-dimensional structure of the peptide.

    • The chemical shifts and nuclear Overhauser effect (NOE) patterns of the 5-bromotryptophan residue will be distinct from those of a native tryptophan and will confirm its incorporation and provide insights into its orientation within the peptide structure.

Synthesis of this compound

The synthesis of the dipeptide this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Protocol:

  • Resin Preparation: A glycine-loaded resin (e.g., Gly-2-chlorotrityl resin) is used as the solid support.

  • Deprotection: The N-terminal protecting group of glycine on the resin is removed (e.g., using piperidine for Fmoc).

  • Coupling: Fmoc-5-Bromo-L-tryptophan is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected glycine on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Deprotection: The Fmoc group from the 5-Bromo-L-tryptophan is removed.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by RP-HPLC.

  • Characterization: The purified dipeptide is characterized by MS and NMR to confirm its identity and purity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validation

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation synthesis Solid-Phase Synthesis of This compound purification RP-HPLC Purification synthesis->purification ms Mass Spectrometry (Mass Confirmation & Sequencing) purification->ms Characterization edman Edman Degradation (N-Terminal Sequencing) purification->edman Characterization nmr NMR Spectroscopy (Structural Analysis) purification->nmr Characterization final_validation Validated Peptide ms->final_validation edman->final_validation nmr->final_validation

Caption: Workflow for the synthesis and validation of this compound incorporation.

GPR142 Signaling Pathway

The G protein-coupled receptor 142 (GPR142) is activated by L-tryptophan and plays a role in insulin secretion.[5] A peptide containing this compound could potentially modulate this pathway.

gpr142_pathway ligand This compound (Ligand) gpr142 GPR142 ligand->gpr142 Binds to gq Gq gpr142->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 insulin Insulin Secretion ca2->insulin Stimulates pkc->insulin Stimulates

Caption: Proposed GPR142 signaling pathway activated by a tryptophan-containing ligand.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of novel peptides is a cornerstone of innovation. This guide provides a comprehensive benchmark of two primary synthetic routes for the dipeptide 5-Bromo-L-tryptophylglycine: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). By presenting detailed experimental protocols, quantitative performance data, and visual workflows, this document aims to equip scientists with the necessary information to select the optimal synthetic strategy for their specific research needs.

Comparative Analysis of Synthetic Routes

The choice between solid-phase and liquid-phase synthesis hinges on a variety of factors including the desired scale of production, purity requirements, and available resources. Below is a summary of key performance indicators for each method in the context of synthesizing this compound. The data presented are representative of typical outcomes for dipeptide synthesis.

Performance MetricSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield 60-80% (crude)70-90% (after crystallization)
Final Purity (after purification) >98% (preparative HPLC)>99% (crystallization/chromatography)
Synthesis Time (for dipeptide) ~1-2 days~3-5 days
Scale Milligram to gramGram to kilogram
Ease of Purification Requires preparative HPLCCan often be purified by crystallization
Cost-Effectiveness Higher initial cost for resin and reagents, but less labor-intensive for multiple syntheses.Lower initial reagent cost, but more labor-intensive and requires significant solvent use for purification.
Key Advantage Speed and amenability to automation.Scalability and potentially higher purity of final product without chromatography.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound via both SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the widely adopted Fmoc/tBu strategy on a Wang resin.

1. Resin Preparation and Glycine Loading:

  • Swell Wang resin (1 g, 0.6 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Dissolve Fmoc-Gly-OH (3 equivalents, 1.8 mmol), HOBt (3 equivalents, 1.8 mmol), and DIC (3 equivalents, 1.8 mmol) in DMF.

  • Add the amino acid solution to the resin and shake for 4 hours at room temperature.

  • Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Dry the resin under vacuum.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (5x).

3. Coupling of 5-Bromo-L-tryptophan:

  • Dissolve Fmoc-5-Bromo-L-tryptophan(Boc)-OH (3 equivalents, 1.8 mmol), HBTU (2.9 equivalents, 1.74 mmol), and DIPEA (6 equivalents, 3.6 mmol) in DMF.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Wash the resin with DMF (5x) and DCM (5x).

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 2.

5. Cleavage and Deprotection:

  • Wash the resin with DCM (5x) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1][2] Alkylation of the tryptophan indole ring is a potential side reaction during TFA cleavage.[1]

  • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product.

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol employs Boc and methyl ester protecting groups with DCC/HOBt for coupling.

1. Preparation of Glycine Methyl Ester Hydrochloride (H-Gly-OMe.HCl):

  • Suspend glycine in methanol and cool in an ice bath.

  • Bubble HCl gas through the solution or add thionyl chloride dropwise.

  • Reflux the mixture for 4 hours.

  • Remove the solvent under reduced pressure to obtain the product as a white solid.

2. Coupling Reaction:

  • Dissolve Boc-5-Bromo-L-tryptophan-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[3][4]

  • Add H-Gly-OMe.HCl (1.1 equivalents) and triethylamine (TEA) (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath and add DCC (1.1 equivalents) portion-wise.[3][4]

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification of Protected Dipeptide:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Boc-5-Br-Trp-Gly-OMe.

  • Purify the crude product by flash chromatography on silica gel or by recrystallization.

4. Boc Deprotection:

  • Dissolve the purified Boc-5-Br-Trp-Gly-OMe in a solution of 4M HCl in dioxane or TFA/DCM (1:1).

  • Stir the solution at room temperature for 1-2 hours.

  • Evaporate the solvent to obtain the protected dipeptide hydrochloride salt.

5. Saponification (Hydrolysis of Methyl Ester):

  • Dissolve the dipeptide hydrochloride salt in a mixture of methanol and water.

  • Add 1N NaOH solution and monitor the reaction by TLC.

  • Upon completion, neutralize the solution with 1N HCl.

  • Remove the methanol under reduced pressure.

  • The aqueous solution can be lyophilized, or the product can be extracted if it precipitates.

  • Further purification can be achieved by recrystallization.

Visualization of Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both SPPS and LPPS.

SPPS_Workflow Resin Swell Wang Resin Load_Gly Load Fmoc-Gly-OH Resin->Load_Gly Wash1 Wash Load_Gly->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Trp Couple Fmoc-5-Br-Trp(Boc)-OH Wash2->Couple_Trp Wash3 Wash Couple_Trp->Wash3 Deprotect2 Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Cleave Cleave from Resin (TFA Cocktail) Wash4->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Product This compound Purify->Product

SPPS Workflow for this compound.

LPPS_Workflow Start Boc-5-Br-Trp-OH + H-Gly-OMe Couple Couple (DCC/HOBt) Start->Couple Workup Work-up & Purify (Protected Dipeptide) Couple->Workup Boc_Deprotect Boc Deprotection (TFA or HCl) Workup->Boc_Deprotect Saponify Saponification (NaOH) Boc_Deprotect->Saponify Neutralize Neutralize & Purify (Final Product) Saponify->Neutralize Product This compound Neutralize->Product

LPPS Workflow for this compound.

Decision-Making Framework for Synthetic Route Selection

The selection of an appropriate synthetic route is a critical decision that impacts the efficiency and outcome of a research project. The following flowchart provides a logical framework for choosing between SPPS and LPPS based on key project requirements.

Decision_Flowchart rect_node Both methods are viable. Consider available expertise and equipment. Start Start: Synthesize 5-Br-Trp-Gly Scale Scale > 10g? Start->Scale Purity High Purity without Preparative HPLC? Scale->Purity No Choose_LPPS Choose LPPS Scale->Choose_LPPS Yes Speed Is Speed the Highest Priority? Purity->Speed No Purity->Choose_LPPS Yes Speed->rect_node No Choose_SPPS Choose SPPS Speed->Choose_SPPS Yes

Decision-making flowchart for synthetic route selection.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-L-tryptophylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-L-tryptophylglycine was not located. The following disposal procedures are based on information for structurally related compounds, such as 5-Bromo-L-tryptophan, and general laboratory chemical waste guidelines. It is imperative for researchers to conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of this compound, a halogenated organic compound, is crucial for laboratory safety and environmental protection. Due to conflicting hazard information for similar compounds, a conservative approach to handling and disposal is recommended. Some sources indicate that related brominated tryptophan derivatives are not hazardous, while others classify them as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, nitrile gloves, and a lab coat. All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated paper towels), should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste.

  • Segregation: This compound is a halogenated organic material. It is critical to segregate this waste from non-halogenated chemical waste to ensure proper disposal by your institution's waste management provider.[1][2][3][4] Do not mix with other waste streams unless explicitly permitted by your EHS department.

2. Solid Waste Disposal:

  • Carefully sweep up the solid material, avoiding dust formation.[5]

  • Place the swept material and any contaminated disposables into a clearly labeled, sealable hazardous waste container.

  • The container should be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the sealed container in a designated satellite accumulation area until collection by EHS.

3. Liquid Waste Disposal:

  • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • As a halogenated waste, this container should be marked accordingly.[1][2][3]

  • Keep the container sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials.

4. Decontamination of Glassware and Surfaces:

  • Glassware that has come into contact with this compound should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated liquid waste.

  • Following the initial solvent rinse, glassware can typically be washed with soap and water.

  • Work surfaces should be wiped down with a damp cloth or paper towel, and the cleaning materials disposed of as solid hazardous waste.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.

  • For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • The used absorbent material should be collected in a sealed bag or container, labeled as hazardous waste with the chemical name, and disposed of as solid waste.

  • For large spills, contact your institution's EHS department immediately.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data is based on the closely related compound, 5-Bromo-L-tryptophan.

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂O₂PubChem
Molecular Weight283.12 g/mol PubChem
Melting Point251 °CSigma-Aldrich
Boiling Point495.8 °C at 760 mmHgSigma-Aldrich

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_segregation Segregation and Collection cluster_final_disposal Final Disposal start Waste Generated waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->waste_type solid_waste Collect Solid Waste in Labeled Halogenated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Halogenated Container waste_type->liquid_waste Liquid spill_cleanup Clean Spill with Absorbent Collect as Solid Waste waste_type->spill_cleanup Spill store Store Sealed Containers in Satellite Accumulation Area solid_waste->store liquid_waste->store spill_cleanup->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 5-Bromo-L-tryptophylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Bromo-L-tryptophylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles are required to protect the eyes from potential splashes of solutions containing the compound.[1][2]
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn to prevent skin contact.[1][3] It is crucial to check glove compatibility with any solvents being used.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[1]
Respiratory Protection RespiratorAn appropriate respirator should be used, especially when handling the powder form, to avoid inhalation of dust particles.[2][4]
Operational Plan: Step-by-Step Handling

Proper handling of this compound is crucial from receipt to disposal. The following workflow ensures a safe operational process.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and moisture.[5][6] Recommended storage is at -20°C for long-term stability.[2][6]

    • Allow the container to reach room temperature in a desiccator before opening to prevent condensation, as the compound may be hygroscopic.[4][6]

  • Preparation and Use :

    • Always handle the compound in a well-ventilated area or a chemical fume hood.[1]

    • Wear all required PPE as detailed in the table above.

    • When weighing the solid, do so quickly to minimize exposure to air and moisture.[4]

    • For solubilization, consider using a small amount of an appropriate organic solvent like DMSO or DMF, followed by dilution with the desired buffer.[4][6] Sonication may aid in dissolving the compound.[4][6]

  • Cleanup :

    • After handling, decontaminate all surfaces and equipment.

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated disposables as hazardous waste.

Disposal Plan: Step-by-Step Guidance

As a halogenated organic compound, this compound requires specific disposal procedures.[1][7]

  • Waste Segregation :

    • Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[1][7][8]

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.[7][9]

  • Container Management :

    • Use a dedicated, properly sealed, and labeled waste container.[8]

    • The label should clearly identify the contents, including the name of the compound and the approximate concentration.[8][9]

  • Final Disposal :

    • Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Never dispose of this compound down the drain.[1]

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the key decision-making and handling processes.

Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect Container Weighing Weighing Storage->Weighing Equilibrate to Room Temp Solubilization Solubilization Weighing->Solubilization In Fume Hood Use in Experiment Use in Experiment Solubilization->Use in Experiment Decontamination Decontamination Use in Experiment->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Collect Contaminated Materials Disposal Disposal Waste Segregation->Disposal Halogenated Waste Stream

Caption: Workflow for handling this compound.

PPE Selection Logic node_action node_action Handling Solid? Handling Solid? Wear Respirator Wear Respirator Handling Solid?->Wear Respirator Yes Handling Liquid? Handling Liquid? Handling Solid?->Handling Liquid? No Wear Respirator->Handling Liquid? Wear Safety Goggles Wear Safety Goggles Handling Liquid?->Wear Safety Goggles Yes Always Wear Nitrile Gloves Lab Coat Handling Liquid?->Always Wear No Wear Safety Goggles->Always Wear

Caption: Decision logic for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.